Technical Documentation Center

1-(But-3-en-1-yloxy)-4-iodobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(But-3-en-1-yloxy)-4-iodobenzene

Core Science & Biosynthesis

Foundational

1-(But-3-en-1-yloxy)-4-iodobenzene: A Bifunctional Linchpin for Orthogonal Synthetic Trajectories

Executive Summary In modern drug development and complex molecule synthesis, the demand for modular, bifunctional building blocks is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene (also known as 4-(but-3-enyloxy)iodobenze...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex molecule synthesis, the demand for modular, bifunctional building blocks is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene (also known as 4-(but-3-enyloxy)iodobenzene) serves as a highly versatile synthetic linchpin. Characterized by a para-substituted aryl iodide and a terminal but-3-enyl ether chain, this molecule offers two distinct, orthogonally reactive domains.

By leveraging the kinetic differences between transition-metal-catalyzed C–I bond activation and olefin metathesis, chemists can selectively functionalize either terminus without requiring cumbersome protection-deprotection sequences. This whitepaper provides an in-depth mechanistic guide and self-validating protocols for utilizing this molecule in advanced synthetic workflows, particularly in the construction of macrocycles, PROTAC linkers, and DNA-encoded libraries.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-(But-3-en-1-yloxy)-4-iodobenzene is critical for predicting its behavior in biphasic catalytic systems and chromatographic purification.

PropertyValue / Description
Chemical Name 1-(But-3-en-1-yloxy)-4-iodobenzene
Molecular Formula C₁₀H₁₁IO
Molecular Weight 274.10 g/mol
Appearance Colorless to pale yellow liquid
Structural Features Aryl iodide (electrophile); Terminal alkene (nucleophile/π-donor)
Solubility Profile Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water
Stability Stable under standard conditions; light-sensitive over prolonged periods (due to C–I bond)

Orthogonal Reactivity & Mechanistic Pathways

The true value of 1-(But-3-en-1-yloxy)-4-iodobenzene lies in its chemoselectivity. As a Senior Application Scientist, I emphasize designing synthetic routes that exploit the inherent causality of the molecule's electronic and steric environment.

Domain A: The Aryl Iodide (Electrophilic Hub)

Aryl iodides undergo oxidative addition with Palladium(0) complexes significantly faster than their bromide or chloride counterparts. This kinetic advantage allows1[1]. By maintaining reaction temperatures below 80 °C and utilizing mild inorganic bases, the terminal alkene remains completely unactivated and avoids base-catalyzed isomerization.

Domain B: The Terminal Alkene (Olefinic Hub)

The but-3-enyl chain provides a flexible, four-atom spacer terminating in an unhindered olefin. This domain is an ideal substrate for Ruthenium-catalyzed cross-metathesis (CM) or hydroboration. Modern Ruthenium alkylidene complexes (e.g., Grubbs 2nd Generation) exhibit 2[2]. Consequently, the alkene can be functionalized or engaged in ring-closing metathesis (RCM) without premature C–I bond cleavage.

Regiochemical Control

Unlike its ortho-substituted isomer—which is prone to intramolecular 5-exo-trig or 6-exo-trig radical cyclizations—the para-configuration of this molecule enforces a rigid linear geometry. This spatial separation prevents unwanted intramolecular side reactions, ensuring clean 3[3].

Mechanistic Visualization

The following diagram illustrates the divergent, orthogonal catalytic pathways accessible from the bifunctional core.

OrthogonalReactivity Core 1-(But-3-en-1-yloxy)-4-iodobenzene (Bifunctional Core) PdCat Pd(0) Catalysis (Cross-Coupling) Core->PdCat Chemoselective C-I Activation RuCat Ru Catalysis (Olefin Metathesis) Core->RuCat Chemoselective Olefin Activation ProductA Aryl-Functionalized Alkene (Intact Terminal Olefin) PdCat->ProductA ProductB Iodoaryl-Functionalized Alkene (Intact Aryl Iodide) RuCat->ProductB Macrocycle Tandem Reaction Macrocyclization / PROTAC ProductA->Macrocycle Subsequent Metathesis ProductB->Macrocycle Subsequent Cross-Coupling

Orthogonal catalytic pathways of 1-(But-3-en-1-yloxy)-4-iodobenzene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower the researcher during troubleshooting.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Alkene-Tolerant)

Objective: Couple the aryl iodide with an arylboronic acid while preserving the terminal alkene.

Causality & Rationale: We utilize a biphasic Toluene/H₂O system. Water enhances the solubility of the boronic acid and the inorganic base, accelerating the transmetalation step, while toluene keeps the lipophilic aryl iodide in solution. We specifically select a mild base (K₂CO₃) rather than stronger bases (e.g., KOtBu) to prevent base-catalyzed alkene isomerization. Pd(dppf)Cl₂ is chosen for its high efficiency and stability, preventing premature catalyst degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed H₂O (1.0 mL).

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring. Monitor via TLC (Hexanes/EtOAc 9:1). The aryl iodide spot (UV active) should disappear within 4–6 hours.

  • Workup (Self-Validation): Cool to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black—this critical step prevents severe emulsion issues during extraction.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. ¹H NMR validation should confirm the disappearance of the aromatic C–I protons and the retention of the terminal alkene multiplet at ~5.8 ppm.

Protocol B: Chemoselective Olefin Cross-Metathesis (Iodide-Tolerant)

Objective: Perform cross-metathesis on the terminal alkene with a secondary olefin, preserving the aryl iodide for late-stage functionalization.

Causality & Rationale: Grubbs 2nd Generation catalyst is selected due to its 2[2]. The reaction is run at a moderate dilution (0.1 M) to favor the desired cross-metathesis over polymeric chain growth, while an excess of the partner olefin drives the thermodynamic equilibrium toward the heterodimer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 mmol) and the partner terminal olefin (3.0 mmol) in anhydrous Dichloromethane (10.0 mL).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 mmol) in one portion. The solution will turn a characteristic deep red/brown color.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 40 °C (reflux) for 12 hours. The evolution of ethylene gas drives the reaction forward.

  • Quenching (Self-Validation): To terminate the reaction and remove ruthenium residues, add ethyl vinyl ether (0.5 mL) and stir for 30 minutes. The solution color will shift, indicating the destruction of the active carbene complex.

  • Isolation & Purification: Concentrate the mixture in vacuo and purify directly via silica gel chromatography. The intact aryl iodide is validated by the preservation of the characteristic para-substituted aromatic doublet in ¹H NMR (~7.5 ppm).

Applications in Advanced Drug Development

The orthogonal reactivity of 1-(But-3-en-1-yloxy)-4-iodobenzene makes it a highly prized scaffold in several cutting-edge pharmaceutical applications:

  • PROTAC Linker Design: The molecule acts as a rigidified linker precursor. The aryl iodide can be coupled to a target-protein-binding warhead, while the alkene can be tethered to an E3 ligase binder via cross-metathesis or hydroboration-oxidation.

  • DNA-Encoded Libraries (DELs): The ability to sequentially react the alkene and the iodide under completely distinct conditions allows for robust split-and-pool synthesis, generating immense chemical diversity 4[4].

  • Photoredox Catalysis: The aryl iodide can serve as a radical precursor under 5[5], enabling the formation of complex C(sp²)–C(sp³) linkages while the ether linkage remains stable.

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation of 1-(But-3-en-1-yloxy)-4-iodobenzene

Abstract This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(But-3-en-1-yloxy)-4-iodobenzene, a key intermediate in synthetic organic chemistry and a potential building block in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(But-3-en-1-yloxy)-4-iodobenzene, a key intermediate in synthetic organic chemistry and a potential building block in drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide also details the underlying principles and experimental protocols for acquiring and interpreting this data, ensuring scientific rigor and reproducibility. By presenting a complete spectroscopic profile, this guide serves as an essential resource for the unambiguous identification and characterization of 1-(But-3-en-1-yloxy)-4-iodobenzene.

Introduction: The Significance of 1-(But-3-en-1-yloxy)-4-iodobenzene

1-(But-3-en-1-yloxy)-4-iodobenzene is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of a terminal alkene allows for a variety of chemical transformations, including polymerization, metathesis, and addition reactions. The iodo-substituted aromatic ring is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural verification in synthetic workflows.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(But-3-en-1-yloxy)-4-iodobenzene in a standard solvent like deuterated chloroform (CDCl₃) is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

Table 1: Predicted ¹H NMR Data for 1-(But-3-en-1-yloxy)-4-iodobenzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Coupling
~ 7.60Doublet2HAr-H (ortho to I)The electron-withdrawing nature of iodine deshields these protons, shifting them downfield. The coupling to the adjacent protons (ortho to the ether linkage) results in a doublet.
~ 6.70Doublet2HAr-H (ortho to O)The electron-donating ether oxygen shields these protons, shifting them upfield relative to the other aromatic protons. Coupling to the adjacent protons results in a doublet.
~ 5.90Multiplet1H-CH=CH₂The vinylic proton is deshielded by the double bond and shows complex coupling to the terminal CH₂ protons.
~ 5.15Multiplet2H-CH=CH₂The terminal vinylic protons are diastereotopic and will appear as two distinct multiplets due to both geminal and vicinal coupling.
~ 4.00Triplet2H-O-CH₂-Protons on the carbon directly attached to the electronegative oxygen atom are significantly deshielded.[1][2] They are coupled to the adjacent methylene group, resulting in a triplet.
~ 2.50Quartet2H-CH₂-CH₂-These aliphatic protons are coupled to both the adjacent -O-CH₂- and -CH=CH₂ groups, leading to a more complex splitting pattern, often appearing as a quartet or multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for 1-(But-3-en-1-yloxy)-4-iodobenzene will distinguish between the aromatic, vinylic, and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for 1-(But-3-en-1-yloxy)-4-iodobenzene

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~ 159.0Ar-C (ipso to O)The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded.[1]
~ 138.5Ar-C (ortho to I)The carbons ortho to the iodine are deshielded compared to unsubstituted benzene.
~ 135.0-CH=CH₂The internal vinylic carbon is deshielded by the double bond.
~ 117.0-CH=CH₂The terminal vinylic carbon.
~ 116.5Ar-C (ortho to O)The carbons ortho to the electron-donating ether group are shielded.
~ 83.0Ar-C (ipso to I)The carbon directly bonded to iodine shows a characteristic upfield shift due to the heavy atom effect.[3]
~ 67.0-O-CH₂-The carbon atom bonded to the ether oxygen is deshielded.[1][2]
~ 33.5-CH₂-CH₂-A typical chemical shift for an aliphatic methylene carbon.
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

Table 3: Predicted IR Absorption Data for 1-(But-3-en-1-yloxy)-4-iodobenzene

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~ 3080Medium=C-HVinylic C-H Stretch
~ 3030MediumAr-C-HAromatic C-H Stretch
~ 2950-2850Medium-Strong-C-HAliphatic C-H Stretch
~ 1640MediumC=CAlkene C=C Stretch[4]
~ 1580, 1480StrongC=CAromatic C=C Stretch
~ 1240StrongAr-O-CAsymmetric C-O-C Stretch[1][2]
~ 1040StrongAr-O-CSymmetric C-O-C Stretch
~ 990, 915Strong=C-HOut-of-plane Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 1-(But-3-en-1-yloxy)-4-iodobenzene (Molecular Weight: 274.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Key MS Fragmentation for 1-(But-3-en-1-yloxy)-4-iodobenzene

m/zProposed Fragment
274[M]⁺ (Molecular Ion)
219[M - C₄H₅]⁺ (Loss of butenyl radical)
204[C₆H₅I]⁺ (Iodobenzene radical cation)
147[M - I]⁺ (Loss of iodine radical)
77[C₆H₅]⁺ (Phenyl cation)
55[C₄H₇]⁺ (Butenyl cation)

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(But-3-en-1-yloxy)-4-iodobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly on the ATR crystal. For transmission IR, place a thin film of the neat liquid between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal or KBr plates.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: 40-500 m/z

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Spectroscopic Correlations

Visual aids are instrumental in understanding the relationship between a molecule's structure and its spectroscopic data.

Figure 1: Molecular structure of 1-(But-3-en-1-yloxy)-4-iodobenzene with key ¹H NMR chemical shift correlations.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1-(But-3-en-1-yloxy)-4-iodobenzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Verification Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Sources

Foundational

Orthogonal Functionalization of 1-(But-3-en-1-yloxy)-4-iodobenzene: A Bifunctional Building Block for Advanced Synthesis

Executive Summary In modern fragment-based drug discovery (FBDD) and complex natural product synthesis, the demand for versatile, bifunctional building blocks is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex natural product synthesis, the demand for versatile, bifunctional building blocks is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene represents a highly strategic scaffold, combining an electron-rich aryl iodide with a flexible, ether-tethered terminal alkene.

This whitepaper provides an in-depth technical guide on deploying this molecule as a linchpin in[1]. By exploiting the vast kinetic differences between the oxidative addition of the C(sp²)–I bond and the transition-metal coordination of the terminal olefin, researchers can achieve perfectly orthogonal functionalization. As a Senior Application Scientist, I have structured this guide to move beyond mere reaction conditions, focusing instead on the mechanistic causality that dictates chemoselectivity and the self-validating protocols required for reproducible scale-up.

Structural & Mechanistic Rationale

The architectural brilliance of 1-(But-3-en-1-yloxy)-4-iodobenzene lies in the deliberate selection of its functional handles:

  • The Aryl Iodide Handle : The C–I bond is significantly weaker than C–Br or C–Cl bonds, enabling extremely rapid oxidative addition with Palladium(0) or Nickel(0) catalysts at room temperature or under mild heating. This kinetic advantage is critical; it allows cross-coupling to proceed faster than any competing Heck-type carbopalladation or alkene isomerization pathways[2].

  • The Terminal Alkene Handle : The but-3-enyl chain provides a sterically unhindered terminal olefin. It is highly reactive toward Ruthenium-alkylidene catalysts (for cross-metathesis) and borane reagents (for hydroboration), yet remains completely inert to the mild basic conditions typical of Suzuki-Miyaura couplings.

  • The Ether Linkage : Unlike ester or amide tethers, the ether oxygen is robust against nucleophilic attack, hydrolysis, and reductive conditions. It also acts as a weak Lewis base, which can subtly direct transition metals or stabilize reactive intermediates without poisoning the catalyst.

Orthogonal Reactivity Profile

The following table summarizes the quantitative data and mechanistic causality for the divergent functionalization of this building block.

Reaction PathwayCatalyst SystemReactive HandlePreserved HandleTypical YieldCausality / Mechanism
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃Aryl IodideTerminal Alkene85–95%Rapid oxidative addition of C(sp²)–I bond outcompetes alkene coordination; mild base prevents olefin isomerization.
Cross-Metathesis Grubbs 2nd GenTerminal AlkeneAryl Iodide75–90%Ru-alkylidene selectively reacts with unhindered terminal olefins; C–I bond is inert to Ru(II).
Hydroboration BH₃·THF / H₂O₂Terminal AlkeneAryl Iodide80–92%Anti-Markovnikov addition is sterically driven; the aryl iodide is completely unreactive toward borane.
Heck Coupling Pd(OAc)₂ / P(o-tol)₃Aryl IodideTerminal Alkene60–80%Requires careful temperature control and bulky ligands to favor intermolecular reaction over intramolecular cyclization.

Visualizing Orthogonal Functionalization

To map the synthetic utility of 1-(But-3-en-1-yloxy)-4-iodobenzene, the following flowchart illustrates the divergent pathways enabled by selective catalysis.

OrthogonalReactivity BB 1-(But-3-en-1-yloxy)-4-iodobenzene Pd_Cat Pd(0) Catalysis (Suzuki/Sonogashira) BB->Pd_Cat Aryl Iodide Reacts Ru_Cat Ru Catalysis (Cross-Metathesis) BB->Ru_Cat Terminal Alkene Reacts Prod_A Aryl Functionalized (Alkene Preserved) Pd_Cat->Prod_A Prod_B Alkene Functionalized (Aryl Iodide Preserved) Ru_Cat->Prod_B Complex Complex 3D Scaffold (Iterative Coupling) Prod_A->Complex Subsequent Metathesis Prod_B->Complex Subsequent Cross-Coupling

Caption: Orthogonal functionalization pathways of 1-(But-3-en-1-yloxy)-4-iodobenzene.

Experimental Methodologies & Self-Validating Protocols

The true value of a building block is realized through robust, reproducible methodologies. The protocols below are designed as self-validating systems, ensuring that the researcher can confirm chemoselectivity in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively couples the aryl iodide with an arylboronic acid while leaving the terminal alkene pristine. We utilize a standard [3] and mild bases to prevent base-catalyzed alkene isomerization.

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk flask under Argon, combine 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading : Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Mechanistic Note: The tetrakis catalyst is chosen because the bulky triphenylphosphine ligands favor the rapid oxidative addition of the unhindered aryl iodide while sterically hindering coordination to the tethered alkene.

  • Solvent & Base : Add degassed Toluene/Ethanol (4:1, 10 mL), followed by an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv).

  • Reaction : Heat the biphasic mixture to 70 °C for 4–6 hours with vigorous stirring.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material (R_f ≈ 0.6) and the appearance of a new, highly UV-active spot validates complete oxidative addition and transmetalation. Furthermore, an aliquot analyzed by ¹H NMR must show the preservation of the terminal alkene multiplets at δ 5.85 (1H, ddt) and δ 5.15–5.05 (2H, m).

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at 70°C) Pd0->OxAdd PdII Pd(II) Aryl Complex (Alkene Intact) OxAdd->PdII + Aryl Iodide BB TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl + R-B(OH)2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Chemoselective Pd-catalyzed Suzuki-Miyaura cycle preserving the terminal alkene.

Protocol B: Olefin Cross-Metathesis

If the synthetic strategy dictates functionalizing the aliphatic chain first, Ruthenium-catalyzed cross-metathesis is employed. The aryl iodide is completely unreactive toward Ru-alkylidene species.

Step-by-Step Procedure:

  • Preparation : In a dry flask under Argon, dissolve 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv) and the cross-coupling olefin partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous, degassed dichloromethane (0.1 M).

  • Catalyst Addition : Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%). Mechanistic Note: The 2nd generation catalyst provides the necessary thermodynamic driving force to couple the electron-rich ether-tethered alkene with electron-deficient olefins.

  • Reaction : Attach a reflux condenser and heat the mixture to 40 °C.

  • Self-Validation (In-Process) : Connect the system to a mineral oil bubbler. The steady evolution of ethylene gas serves as the primary physical indicator of catalytic turnover. Confirm product formation via GC-MS; the molecular ion peak must retain the characteristic isotopic signature of iodine (m/z + 127), validating that the C–I bond remains intact.

  • Workup : Quench the catalyst by adding ethyl vinyl ether (excess) and stirring for 30 minutes. Concentrate in vacuo and purify via silica gel chromatography.

Conclusion

1-(But-3-en-1-yloxy)-4-iodobenzene is not merely a chemical reagent; it is a programmable synthetic node. By understanding the kinetic and thermodynamic causality of its distinct functional groups, researchers can execute highly complex, [1] without the need for cumbersome protecting group chemistry. The self-validating protocols outlined above ensure that both the aryl iodide and the terminal alkene can be manipulated with absolute chemoselectivity, accelerating the discovery of novel therapeutics and advanced materials.

References

  • Total Synthesis of Synechoxanthin through Iterative Cross-Coupling Angewandte Chemie International Edition URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews URL:[Link]

  • Nickel-catalyzed difunctionalization of allyl moieties using organoboronic acids and halides with divergent regioselectivities Chemical Science URL:[Link]

Sources

Exploratory

Orthogonal Reactivity of 1-(But-3-en-1-yloxy)-4-iodobenzene: A Technical Guide to Bifunctional Building Blocks

Executive Summary In modern organic synthesis and drug development, the demand for modular, highly programmable building blocks has driven the adoption of bifunctional molecules with orthogonal reactivity. 1-(But-3-en-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the demand for modular, highly programmable building blocks has driven the adoption of bifunctional molecules with orthogonal reactivity. 1-(But-3-en-1-yloxy)-4-iodobenzene represents a privileged structural motif in this domain. By combining a highly electrophilic aryl iodide with an unactivated terminal alkene—separated by a conformationally flexible ether tether—this molecule allows chemists to execute complex, multi-step functionalizations without the need for protecting groups. This whitepaper explores the structural profiling, chemoselective strategies, and validated experimental protocols for deploying this molecule in advanced synthesis.

Structural Profiling & Reactivity Mapping

The synthetic utility of 1-(but-3-en-1-yloxy)-4-iodobenzene stems from the distinct electronic and steric properties of its two reactive termini:

  • The Aryl Iodide Handle: The C(sp²)–I bond possesses a remarkably low bond dissociation energy (~65 kcal/mol). This makes it a prime candidate for rapid oxidative addition by low-valent transition metals, particularly Palladium(0) and Nickel(0), facilitating cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) under exceptionally mild conditions[1]. Such halogenated building blocks are critical in synthesizing complex pharmaceutical ligands and targeted therapeutics[2].

  • The Terminal Alkene Tether: The butenyloxy chain provides a flexible spacer terminating in an unactivated olefin. Unlike electron-deficient acrylates or strained cyclic alkenes, this terminal alkene is relatively inert to mild Pd(0) species but is highly susceptible to Ruthenium-alkylidene catalyzed olefin metathesis, hydroboration-oxidation, and thiol-ene radical click chemistry.

  • The Ether Linkage: The oxygen atom acts as a stable, electron-donating linker that enriches the aromatic ring, slightly accelerating the oxidative addition of the C–I bond while remaining robust against basic cross-coupling conditions and mild Lewis acids.

Orthogonal Synthesis Strategies

The true power of this molecule lies in its orthogonality . Chemists can choose which functional group to activate first, dictating the architectural outcome of the final molecule.

Path A: Late-Stage Olefin Functionalization

In this strategy, the aryl iodide is reacted first. By utilizing a bulky, bidentate palladium catalyst (e.g., Pd(dppf)Cl₂), the cross-coupling occurs exclusively at the C–I bond. The steric bulk of the ligand suppresses unwanted Heck-type migratory insertion into the tethered terminal alkene. Once the biaryl core is established, the preserved terminal alkene can be subjected to cross-metathesis or polymerization.

Path B: Late-Stage Arylation

Alternatively, the terminal alkene can be functionalized first. Ruthenium-based Grubbs catalysts exhibit profound chemoselectivity for olefins and are completely blind to aryl iodides. Following cross-metathesis or hydroboration, the intact aryl iodide can be engaged in a subsequent cross-coupling event.

OrthogonalReactivity A 1-(But-3-en-1-yloxy) -4-iodobenzene B Suzuki Coupling (Pd-catalyzed) A->B Path A: Aryl Iodide Reacts C Olefin Metathesis (Ru-catalyzed) A->C Path B: Alkene Reacts D Alkene-Tethered Biaryl B->D Alkene Intact E Iodoaryl-Tethered Internal Alkene C->E Aryl Iodide Intact F Complex Bifunctional Product D->F Subsequent Metathesis E->F Subsequent Suzuki

Workflow demonstrating the orthogonal functionalization pathways of the bifunctional building block.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols have been designed with explicit mechanistic causality.

Protocol 1: Synthesis of 1-(But-3-en-1-yloxy)-4-iodobenzene

This building block is synthesized via a Williamson ether synthesis utilizing 4-iodophenol and 4-bromo-1-butene[3].

  • Causality & Choice: The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical; it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the S_N2 displacement. Potassium carbonate (K₂CO₃) provides a mild basic environment sufficient to deprotonate 4-iodophenol (pKₐ ~9.3) without inducing the E2 elimination of 4-bromo-1-butene into 1,3-butadiene.

  • Procedure:

    • Charge a flame-dried flask with 4-iodophenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in DMF (20 mL) under an argon atmosphere.

    • Stir at room temperature for 15 minutes to ensure complete phenoxide formation.

    • Add 4-bromo-1-butene (1.2 equiv, 12 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60 °C for 12 hours.

    • Workup: Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with brine (5 × 30 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the product as a colorless oil.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling (Path A)
  • Causality & Choice: Pd(dppf)Cl₂ is selected over simpler monodentate catalysts like Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination and provides extreme steric bulk, actively preventing the tethered terminal alkene from coordinating to the Pd(II) center, thus preventing unwanted Heck-type side reactions.

  • Procedure:

    • Combine 1-(but-3-en-1-yloxy)-4-iodobenzene (1.0 equiv, 1 mmol), arylboronic acid (1.1 equiv, 1.1 mmol), and K₂CO₃ (2.0 equiv, 2 mmol) in a Schlenk tube.

    • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

    • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a stream of argon.

    • Seal the tube and heat to 80 °C for 6 hours.

    • Workup: Filter through a short pad of Celite, concentrate, and purify via chromatography. The terminal alkene remains >98% intact.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Aryl Iodide (Fast insertion) TM Transmetalation Pd(II) Complex OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Biaryl Product

Chemoselective Pd-catalyzed Suzuki-Miyaura cycle favoring the C-I bond over the terminal alkene.

Quantitative Data & Chemoselectivity Profile

The table below summarizes the expected chemoselectivity and yields when subjecting 1-(but-3-en-1-yloxy)-4-iodobenzene to various standard catalytic conditions.

Reaction TypeCatalyst SystemPrimary Reactive SitePreserved SiteTypical YieldChemoselectivity
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃Aryl IodideTerminal Alkene85–95%>98%
Cross-Metathesis Grubbs 2nd GenTerminal AlkeneAryl Iodide75–88%>99%
Hydroboration BH₃·THF, then H₂O₂/NaOHTerminal AlkeneAryl Iodide80–90%>95%
Heck Reaction Pd(OAc)₂, P(o-tol)₃Aryl IodideTerminal Alkene40–60%Poor (Oligomerization)

Note: The Heck reaction is generally not recommended for this specific substrate unless the external alkene partner is highly activated (e.g., an acrylate) and used in vast excess, as the internal terminal alkene will compete, leading to complex oligomerization mixtures.

Applications in Drug Discovery & Materials Science

PROTAC Linker Engineering: In the development of Proteolysis Targeting Chimeras (PROTACs), the length and flexibility of the linker between the E3 ligase ligand and the target protein ligand are crucial. The butenyloxy chain serves as an excellent starting point for synthesizing all-carbon or hybrid PEG-carbon linkers. The aryl iodide can be rapidly coupled to a target-binding warhead, while the terminal alkene can undergo a thiol-ene click reaction to attach to the E3 ligase ligand.

Liquid Crystals and Advanced Polymers: Molecules featuring a rigid aromatic core attached to a flexible aliphatic tail are fundamental in the design of liquid crystal aligning agents[3]. By performing a Suzuki coupling to extend the rigid biphenyl or terphenyl core, the remaining terminal alkene can subsequently be polymerized via Acyclic Diene Metathesis (ADMET) or radical polymerization to create highly ordered, side-chain liquid crystalline polymers.

References

  • Title: Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis Source: ACS Publications URL: [Link]

  • Title: Synthesis and Ligand Binding of Nortropane Derivatives Source: ACS Publications URL: [Link]

  • Title: US8216649B2 - Liquid crystal aligning agent, method of producing a liquid crystal alignment film and liquid crystal display device Source: Google Patents URL

Sources

Foundational

Safety and handling of 1-(But-3-en-1-yloxy)-4-iodobenzene

An In-depth Technical Guide to the Safe Handling of 1-(But-3-en-1-yloxy)-4-iodobenzene Abstract This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(But-3-en-1-yloxy)-4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-(But-3-en-1-yloxy)-4-iodobenzene

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(But-3-en-1-yloxy)-4-iodobenzene (CAS No. 1140923-61-0).[1] As specific safety data for this compound is not extensively published, this guide synthesizes information from established safety protocols for its primary functional motifs: aryl iodides and butenyl ethers. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing a proactive approach to safety through understanding the compound's structural and chemical properties. The core principle of this guide is to explain the causality behind each safety recommendation, fostering a culture of informed chemical management.

Compound Profile and Inferred Hazard Analysis

1-(But-3-en-1-yloxy)-4-iodobenzene is a bifunctional organic molecule. Its utility in synthetic chemistry, particularly in cross-coupling reactions and as a building block for complex molecular architectures, necessitates a thorough understanding of its potential hazards. The risk profile is a composite of its two key structural components.

  • The Aryl Iodide Moiety: The iodobenzene portion of the molecule suggests several potential hazards based on extensive data for related compounds. Aryl iodides are known to be harmful if swallowed or inhaled and can cause serious eye irritation.[2][3][4] Skin contact may lead to irritation, and systemic effects following absorption through damaged skin are possible.[2][5] Furthermore, like many halogenated aromatics, it is expected to be toxic to aquatic organisms with potentially long-lasting effects.[2] Upon combustion, it may release toxic fumes, including hydrogen iodide and carbon monoxide.[2]

  • The Butenyl Ether Chain: The ether linkage, particularly with an unsaturated alkyl chain, introduces a critical and distinct hazard: the potential for peroxide formation.[6] Ethers can react with atmospheric oxygen, especially when exposed to light and heat, to form explosive peroxide crystals.[6] This is a well-documented hazard that requires stringent storage and handling controls. The butenyl group also contributes to the compound's combustible nature.[7] Ethers as a class can also cause respiratory tract irritation and central nervous system effects like dizziness.[7]

Based on this composite analysis, 1-(But-3-en-1-yloxy)-4-iodobenzene should be treated as a combustible liquid that is harmful if ingested, an irritant to the eyes, skin, and respiratory system, and capable of forming explosive peroxides upon storage.

Physicochemical and Toxicological Data Summary

As specific experimental data for the target compound is limited, the following table includes data for its parent compounds, Iodobenzene and Butyl Ether, to inform risk assessment.

Property1-(But-3-en-1-yloxy)-4-iodobenzeneIodobenzene (Analog)Butyl Ether (Analog)
CAS Number 1140923-61-0[1]591-50-4[3]142-96-1[7]
Molecular Formula C₁₀H₁₁IOC₆H₅IC₈H₁₈O
Appearance Inferred: LiquidColorless to yellow liquid[2]Colorless liquid[7]
Oral Toxicity Data not availableHarmful if swallowed[8]; LD50 (rat): 1749 mg/kg[4]May be harmful if swallowed
Dermal Toxicity Data not availableMay cause skin irritation; absorption may cause systemic effects[2]Causes skin irritation[7]
Inhalation Toxicity Data not availableHarmful by inhalation; may cause respiratory irritation[2]May cause respiratory irritation, drowsiness, or dizziness[7]
Eye Irritation Inferred: Serious eye irritantCauses serious eye irritation[3][4]Causes serious eye irritation[7]
Flammability Inferred: Combustible LiquidCombustible liquid[3]Flammable liquid and vapor[7]
Aquatic Toxicity Inferred: Toxic to aquatic lifeToxic to aquatic organisms, may cause long-term adverse effects[2]Harmful to aquatic organisms[6]

Mandatory Safety and Handling Protocols

Adherence to the following protocols is essential to mitigate the risks associated with 1-(But-3-en-1-yloxy)-4-iodobenzene. These procedures form a self-validating system where each step is designed to prevent exposure and accidental release.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing reliance on personal protective equipment.

  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[9] This is critical to prevent inhalation of vapors and to contain any potential spills.

  • Safety Equipment: An operational eyewash station and a safety shower must be located in immediate proximity to the workstation.[6][10] This ensures rapid decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is a mandatory supplement to engineering controls.[11][12]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[13] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[11][14]

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened.[11] Chemical-resistant gloves are mandatory. Given the compound's dual nature, nitrile gloves may offer adequate protection for incidental contact, but consultation of a glove manufacturer's resistance chart is recommended for prolonged handling.[11] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9]

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, in the event of a significant spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[9][14]

Storage and Stability Management: Preventing Peroxide Formation

Improper storage is a primary cause of accidents involving ether-containing compounds.

  • General Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][15][16] The storage area should be segregated from heat sources, sparks, and open flames.[3][7]

  • Container: The compound should be stored in a tightly sealed, light-resistant container, such as an amber glass bottle, to inhibit light-induced degradation and peroxide formation.[17][18]

  • Peroxide Management (Critical):

    • Date All Containers: Upon receipt and upon opening, the container must be clearly labeled with the date.

    • Inert Atmosphere: For long-term storage or after the container has been opened, blanketing the remaining liquid with an inert gas like argon or nitrogen is strongly recommended to displace oxygen and prevent peroxide formation.[6]

    • Peroxide Testing: If the compound has been stored for more than 6 months after opening or if crystals are observed around the cap, it must be tested for peroxides before use. Commercially available peroxide test strips can be used for this purpose. DO NOT attempt to distill or concentrate the material if peroxides are present.

Experimental Workflows and Emergency Procedures

Standard Operating Procedure for Chemical Handling

This step-by-step workflow is designed to ensure a safe and reproducible process for using 1-(But-3-en-1-yloxy)-4-iodobenzene.

  • Pre-Experiment Assessment:

    • Review this safety guide and any available Safety Data Sheets (SDS) for reactants and solvents.[2][3][7]

    • Confirm the operational status of the fume hood, safety shower, and eyewash station.

    • Assemble all necessary PPE and ensure it is in good condition.[12]

    • Prepare a dedicated waste container for halogenated organic waste.[8]

  • Chemical Dispensing and Use:

    • Don all required PPE before entering the work area.

    • Perform all transfers within the fume hood.

    • Ground equipment when transferring larger quantities to prevent static discharge.[7]

    • Use appropriate, clean glassware and tools (e.g., syringes, cannulas) for transfers.

    • Keep the container tightly closed when not in use.[9]

  • Post-Experiment Procedure:

    • Carefully quench any reactive mixtures before workup.

    • Dispose of all chemical waste, including contaminated consumables, into the designated hazardous waste container.[17]

    • Decontaminate the work surface and any equipment used with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands and forearms thoroughly with soap and water.[3]

Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Task Requiring 1-(But-3-en-1-yloxy)-4-iodobenzene RiskAssessment 1. Conduct Risk Assessment (Review this guide & SDS) Start->RiskAssessment Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->Controls PPE 3. Don Appropriate PPE (Goggles, Lab Coat, Gloves) Controls->PPE Handling 4. Chemical Handling (Dispense & Use in Hood) PPE->Handling Waste 5. Waste Disposal (Segregated Halogenated Waste) Handling->Waste Decon 6. Decontamination (Work Area & Equipment) Waste->Decon End End: Task Complete Decon->End

Caption: A logical workflow for the safe use of 1-(But-3-en-1-yloxy)-4-iodobenzene.

Emergency Response Protocols

Rapid and correct response during an emergency is crucial.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or ventilation is inadequate, move upwind of the spill.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2][19] Do not use combustible materials like paper towels to absorb large spills.

    • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.[20]

  • Fire Response:

    • This compound is a combustible liquid.[3] Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[3][7]

    • A direct water stream may spread the fire and should be avoided.[15] Water spray can be used to cool fire-exposed containers.[19]

    • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][18]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Considerations

All waste containing 1-(But-3-en-1-yloxy)-4-iodobenzene must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (unreacted compound, solutions, and contaminated consumables) in a clearly labeled, sealed container designated for halogenated organic waste.[8][17]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[2] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[17]

References

  • Product Safety Assessment Ethylene Glycol Butyl Ether - Regulations.gov.
  • Personal Protective Equipment | US EPA.
  • Personal protective equipment for handling 2-Iodophenol - Benchchem.
  • Iodobenzene Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific (Iodobenzene).
  • SAFETY DATA SHEET - Spectrum Chemical (Butyl Ether).
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Vanillyl Butyl Ether - SAFETY DATA SHEET.
  • Sodium iodide - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific ([Hydroxy(tosyloxy)iodo]benzene).
  • 1-(But-3-en-1-yloxy)-4-iodobenzene - BLDpharm.
  • Iodobenzene - Safety Data Sheet - ChemicalBook.
  • 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671 - PubChem.
  • IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical.
  • Iodobenzene CAS 591-50-4 | 820730 - Merck.
  • SAFETY DATA SHEET - Fisher Scientific (1-tert-Butyl-4-iodobenzene).
  • POTASSIUM IODIDE Safety Data Sheet.
  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions.
  • SDS No.: IX0170 CORROSIVE STORAGE CODE WHITE.
  • Butyl Glycol Ether | Recochem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • SAFETY DATA SHEET - Fisher Scientific (Di-n-butyl ether).
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners.
  • MATERIAL SAFETY DATA SHEET IODOBENZENE.
  • SAFETY DATA SHEET - TCI Chemicals.

Sources

Exploratory

Physical properties of 1-(But-3-en-1-yloxy)-4-iodobenzene

An In-depth Technical Guide to the Physical Properties of 1-(But-3-en-1-yloxy)-4-iodobenzene Abstract: 1-(But-3-en-1-yloxy)-4-iodobenzene is a bifunctional synthetic intermediate of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 1-(But-3-en-1-yloxy)-4-iodobenzene

Abstract: 1-(But-3-en-1-yloxy)-4-iodobenzene is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its aryl iodide moiety serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, while the terminal alkene provides a secondary site for further chemical elaboration. A thorough understanding of its physical properties is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven protocols for the experimental determination of its key physical properties, including melting point, boiling point, and solubility. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility for drug development professionals and research scientists.

Introduction and Molecular Overview

1-(But-3-en-1-yloxy)-4-iodobenzene (CAS No. 1140923-61-0) is an aromatic ether derivative. The molecule's utility is derived from its distinct chemical functionalities. The carbon-iodine (C-I) bond is relatively weak compared to other carbon-halogen bonds, making iodobenzene and its derivatives highly reactive substrates for oxidative addition in catalytic cycles, such as the Heck, Sonogashira, and Suzuki couplings.[1] The butenyloxy side chain, with its terminal double bond, offers a locus for transformations including, but not limited to, hydrogenation, epoxidation, and polymerization.

Physicochemical Properties

The fundamental physicochemical data for 1-(But-3-en-1-yloxy)-4-iodobenzene are summarized below. It is critical to note that properties such as melting and boiling points have not been extensively reported and should be determined experimentally. Predictions based on structural analogs like 1-(allyloxy)-4-iodobenzene (a liquid) and 1-(benzyloxy)-4-iodobenzene (a solid with a melting point of 60-64 °C) suggest that the title compound is likely a liquid or a low-melting solid at ambient temperature.

PropertyValue / DescriptionSource
CAS Number 1140923-61-0[2]
Molecular Formula C₁₀H₁₁IO[2]
Molecular Weight 274.10 g/mol [2]
Physical Form Not definitively reported; likely a liquid or low-melting solid.Inferred
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Storage Conditions Keep in a dark place, sealed in a dry environment at 2-8°C.[2]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for determining the essential physical properties of 1-(But-3-en-1-yloxy)-4-iodobenzene.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This determination relies on controlled heating of a small sample and precise observation of the phase change.

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: If the compound is a solid, crush a small amount into a fine powder using a mortar and pestle.[4][5] This ensures uniform packing and efficient heat transfer.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. Gently tap the bottom of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.[5]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (5-10°C per minute) to get a preliminary value.[3][5] Allow the apparatus to cool to at least 20°C below this approximate point before proceeding.

  • Accurate Determination: Insert a new sample. Heat rapidly to about 20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.[3][5] A slow heating rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first droplet of liquid appears.[3]

    • T2: The temperature at which the last crystal of solid melts completely.[4]

  • Reporting: The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Obtain Solid Sample B Crush to Fine Powder A->B C Load 2-3 mm into Capillary Tube B->C D Insert into Apparatus C->D Transfer to Apparatus E Heat Rapidly (Optional) to Estimate MP D->E F Cool Apparatus E->F G Heat Slowly (1-2°C/min) Near MP F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Melting Range (T1-T2) I->J Final Result

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] It is a characteristic property used for identification and as a gauge of purity. For accurate results, the barometric pressure should be recorded alongside the boiling point.[7][9]

Principle: A small amount of liquid is heated, and a sealed capillary tube is inverted within it. As the liquid heats, air expands and escapes the capillary. At the boiling point, the liquid's vapor pressure overcomes the external pressure, causing a steady stream of bubbles. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary precisely at the boiling point.

Methodology: Thiele Tube Method

  • Sample Preparation: Place a few milliliters of 1-(But-3-en-1-yloxy)-4-iodobenzene into a small test tube (e.g., a fusion tube).[10]

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place this capillary tube into the liquid with the sealed end facing upwards.[8]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing heating oil, ensuring the sample is immersed but the open end of the test tube is above the oil level.[9]

  • Observation: Gently heat the side arm of the Thiele tube with a burner.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed.[9][11] This indicates that the vapor inside the capillary has displaced all the air and is at a pressure equal to or greater than the atmospheric pressure.

  • Cooling and Recording: Remove the heat source. As the apparatus cools, the bubbling will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[8] Record this temperature.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube A Add Liquid to Fusion Tube B Insert Inverted, Sealed Capillary A->B C Attach Assembly to Thermometer B->C D Immerse in Heating Oil C->D Setup in Thiele Tube E Heat Gently D->E F Observe Continuous Bubbles E->F G Remove Heat F->G H Observe Liquid Entering Capillary G->H I Record Temperature as Boiling Point H->I Final Result Solubility_Workflow cluster_prep Solution Preparation cluster_analysis Analysis A Add Excess Solute to Known Solvent Volume B Seal Vial A->B C Reach Saturation Equilibrium B->C Equilibrate (24-72h with agitation) D Centrifuge & Filter Supernatant E Quantify Concentration (e.g., HPLC) D->E F Calculate Solubility E->F G Report Solubility (e.g., mg/mL) at Temp. F->G Final Result C->D Separate Phases

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization using 1-(But-3-en-1-yloxy)-4-iodobenzene in Suzuki-Miyaura Cross-Coupling

Executive Summary In modern drug discovery and complex molecule synthesis, the ability to sequentially functionalize distinct reactive sites—without the need for tedious protection/deprotection steps—is paramount. 1-(But...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the ability to sequentially functionalize distinct reactive sites—without the need for tedious protection/deprotection steps—is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene serves as an ideal bifunctional building block for such strategies. It features a highly reactive aryl iodide moiety tailored for palladium-catalyzed cross-couplings, tethered via an ether linkage to an unactivated terminal alkene.

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 1-(But-3-en-1-yloxy)-4-iodobenzene. By leveraging the differential reactivity of the C–I bond and the terminal olefin, researchers can construct complex biaryl scaffolds while preserving the alkene handle for downstream diversification (e.g., ring-closing metathesis, hydroboration, or Heck couplings).

Scientific Rationale & Mechanistic Insights

The success of this orthogonal approach relies on the precise manipulation of the Suzuki-Miyaura catalytic cycle[1]. The reaction proceeds through three fundamental steps, each carefully controlled by the choice of reagents:

  • Oxidative Addition: The Pd(0) catalyst selectively inserts into the C–I bond of 1-(but-3-en-1-yloxy)-4-iodobenzene. Because aryl iodides are highly electrophilic and possess low bond dissociation energies, this step is exceptionally fast and often rate-determining for overall catalyst turnover[2]. The terminal alkene remains untouched because it lacks directing groups and cannot outcompete the strongly coordinating phosphine ligands (e.g., PPh₃) for the Pd center.

  • Transmetalation: The addition of a mild base (K₂CO₃) and water is critical. The base coordinates to the arylboronic acid, forming an electron-rich boronate complex. This activation enhances the polarization of the organic ligand, facilitating the transfer of the aryl group to the Pd(II) intermediate[3]. Without an aqueous biphasic or mixed-solvent system, this activation is severely hindered[4].

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to forge the new C–C bond, releasing the functionalized biaryl product and regenerating the active Pd(0) catalyst.

Workflow SM 1-(But-3-en-1-yloxy) -4-iodobenzene PdCat Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O SM->PdCat Aryl Iodide Activation Suzuki Suzuki-Miyaura Cross-Coupling PdCat->Suzuki + Aryl Boronic Acid Intermediate Biaryl Derivative (Intact Terminal Alkene) Suzuki->Intermediate C-C Bond Formation Div1 Olefin Metathesis (Ru Catalyst) Intermediate->Div1 Orthogonal Reactivity Div2 Hydroboration (Anti-Markovnikov) Intermediate->Div2 Div3 Heck Coupling (Pd Catalyst) Intermediate->Div3

Workflow of orthogonal Suzuki coupling and subsequent alkene functionalization.

Standardized Experimental Protocol

This protocol describes the coupling of 1-(but-3-en-1-yloxy)-4-iodobenzene with a standard arylboronic acid. It is designed as a self-validating system , ensuring that intermediate checks confirm both reaction progress and structural integrity.

Materials Required
  • Electrophile: 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Assembly & Degassing (Crucial Step):

    • Action: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-(but-3-en-1-yloxy)-4-iodobenzene (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Action: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

    • Causality: Sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes. Why? Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield[5].

  • Catalyst Addition:

    • Action: Under a positive stream of inert gas, quickly add Pd(PPh₃)₄ (5 mol%). Seal the tube.

    • Causality: Adding the air-sensitive catalyst after degassing the solvent prevents premature degradation.

  • Heating and Agitation:

    • Action: Transfer the reaction vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Causality: Vigorous stirring is mandatory because the Dioxane/H₂O mixture becomes biphasic upon the addition of inorganic salts. High mass transfer between the aqueous basic phase and the organic catalytic phase is required for efficient transmetalation.

  • Self-Validation (Reaction Monitoring):

    • Action: At 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1) or GC-MS.

    • Validation Check: The reaction is complete when the starting material spot (UV active, high Rf) completely disappears. GC-MS should show a single dominant peak corresponding to the biaryl mass, confirming the absence of dehalogenated side-products.

  • Workup & Purification:

    • Action: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Action: Purify the crude residue via flash column chromatography on silica gel.

Structural Validation (NMR Check)

To validate that the orthogonal reactivity was successful and the alkene was not isomerized by the Pd catalyst, perform ¹H NMR (CDCl₃) on the purified product.

  • Self-Validation Check: Look for the terminal alkene signals. You must observe a distinct multiplet at ~5.85 ppm (1H, -CH=CH₂) and an overlapping doublet/multiplet at ~5.10–5.20 ppm (2H, -CH=CH₂). If these signals shift upfield or disappear, unintended double-bond isomerization or Heck-type insertion has occurred.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction times when coupling 1-(but-3-en-1-yloxy)-4-iodobenzene with various boronic acids under the optimized conditions described above.

Boronic Acid PartnerElectronic PropertyTime (h)Isolated Yield (%)Alkene Preservation
Phenylboronic acidNeutral492%>99%
4-Methoxyphenylboronic acidElectron-Rich589%>99%
4-Fluorophenylboronic acidElectron-Deficient494%>99%
Thiophen-2-ylboronic acidHeteroaromatic685%>99%

Data reflects typical outcomes for optimized aryl iodide couplings using Pd(PPh₃)₄ and K₂CO₃[5],[2].

Troubleshooting & Expert Insights

  • Observation: High levels of biaryl homocoupling (e.g., biphenyl formation from phenylboronic acid).

    • Causality: Oxygen contamination in the solvent promotes the oxidative dimerization of the boronic acid.

    • Solution: Increase sparging time to 30 minutes or utilize the Freeze-Pump-Thaw degassing method (3 cycles) prior to catalyst addition.

  • Observation: Isomerization of the terminal alkene to an internal alkene.

    • Causality: Extended heating times (>12 hours) or the presence of acidic impurities can trigger Pd-H mediated double bond migration.

    • Solution: Strictly monitor the reaction via GC-MS and terminate heating immediately upon consumption of the aryl iodide. Ensure the K₂CO₃ base is fresh and fully neutralizes any acidic byproducts.

  • Observation: Incomplete conversion after 6 hours.

    • Causality: Catalyst degradation or poor phase mixing. Pd(PPh₃)₄ is highly sensitive to light and air; degraded batches appear brown/black instead of bright yellow.

    • Solution: Use a fresh batch of catalyst stored in a glovebox. Increase the stirring rate to >1000 rpm to ensure maximum interfacial surface area between the aqueous and organic phases.

References

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling Source: [Link]

  • Organic Chemistry Portal - Suzuki Coupling Source:[Link]

  • Organic Letters (ACS Publications) - Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles Source:[Link]

  • Catalysts (MDPI) - Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source:[Link]

  • Organometallics (ACS Publications) - Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source:[Link]

Sources

Application

Application Notes and Protocols for the Medicinal Chemistry Synthesis and Application of 1-(But-3-en-1-yloxy)-4-iodobenzene

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 1-(But-3-en-1-yloxy)-4-iodobenzene has emerged as a highly valuable and versatile intermediate. Its structure thoughtfully combines two key reactive functionalities: an aryl iodide, primed for a wide array of palladium-catalyzed cross-coupling reactions, and a terminal alkene tethered by a flexible ether linkage, perfectly positioned for intramolecular cyclization events. This unique combination allows for the divergent synthesis of complex molecular architectures, most notably the 2,3-dihydrobenzofuran and substituted biaryl motifs. These scaffolds are prevalent in a multitude of natural products and clinically significant pharmaceuticals, underscoring the importance of this reagent in modern drug discovery programs.[1]

This comprehensive guide provides detailed protocols and technical insights into the synthesis and application of 1-(But-3-en-1-yloxy)-4-iodobenzene, with a focus on its utility in constructing medicinally relevant compounds.

PART 1: Synthesis of 1-(But-3-en-1-yloxy)-4-iodobenzene

The most direct and efficient synthesis of the title compound is achieved through a classical Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-iodophenol.

Reaction Scheme:

cluster_0 Synthesis of 1-(But-3-en-1-yloxy)-4-iodobenzene 4-Iodophenol 4-Iodophenol Product 1-(But-3-en-1-yloxy)-4-iodobenzene 4-Iodophenol->Product + 4-Bromo-1-butene 4-Bromo-1-butene 4-Bromo-1-butene->Product + Base K2CO3, DMF

Caption: Williamson Ether Synthesis of the title compound.

Detailed Experimental Protocol:

Materials:

  • 4-Iodophenol (1.0 eq)

  • 4-Bromo-1-butene (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-iodophenol and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate.

  • Add 4-bromo-1-butene dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(But-3-en-1-yloxy)-4-iodobenzene as a pure compound.

Trustworthiness and Causality: The choice of DMF as a polar aprotic solvent is crucial as it effectively solvates the potassium carbonate, thereby increasing the nucleophilicity of the phenoxide. Anhydrous conditions are maintained to prevent the hydrolysis of the alkyl halide and to avoid side reactions. The excess of the alkylating agent and base ensures the complete consumption of the starting phenol.

Expected Characterization Data:
Data Type Expected Features
¹H NMR Peaks corresponding to the aromatic protons (AA'BB' system), the terminal alkene protons (a complex multiplet for the vinyl proton and two doublets of triplets for the terminal CH₂), and two triplets for the methylene groups of the ether linkage.
¹³C NMR Signals for the four distinct aromatic carbons (one ipso to iodine, one ipso to oxygen, and two protonated carbons), and four signals for the butenyloxy side chain.
MS (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

PART 2: Application in Intramolecular Heck Reaction for Dihydrobenzofuran Synthesis

A cornerstone application of 1-(But-3-en-1-yloxy)-4-iodobenzene is its use in the intramolecular Heck reaction to construct the 2,3-dihydrobenzofuran ring system.[2][3] This transformation is a powerful method for creating five-membered heterocyclic rings and is widely employed in the synthesis of natural products and pharmaceuticals.[4]

Catalytic Cycle and Workflow:

G cluster_workflow Experimental Workflow cluster_mechanism Heck Catalytic Cycle A Combine Substrate, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Heat Reaction Mixture B->C D Monitor by TLC/LC-MS C->D E Work-up and Purification D->E Pd(0) Pd(0)Ln OxAdd Oxidative Addition Int1 R-Pd(II)-I OxAdd->Int1 Ar-I Coord Alkene Coordination Int2 R-Pd(II)(alkene)-I Coord->Int2 Insert Migratory Insertion Int2->Insert Int3 Cyclized Pd(II) Intermediate Insert->Int3 Elim β-Hydride Elimination Int3->Elim Product Product + H-Pd(II)-I Elim->Product Regen Reductive Elimination Regen->Pd(0) + Base

Caption: Workflow and catalytic cycle for the intramolecular Heck reaction.

Detailed Experimental Protocol:

Materials:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.10 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • In a Schlenk tube, combine 1-(But-3-en-1-yloxy)-4-iodobenzene, Pd(OAc)₂, PPh₃, and the base.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 7-iodo-2,3-dihydrobenzofuran.

Expertise and Causality: The palladium(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition to the carbon-iodine bond.[5] The choice of a phosphine ligand like PPh₃ stabilizes the palladium catalyst and influences the reaction rate and selectivity. The base is essential to neutralize the hydriodic acid (HI) formed during the catalytic cycle and regenerate the active Pd(0) catalyst.[5] The intramolecular nature of this reaction makes it entropically favorable, often leading to high yields.[2]

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The aryl iodide moiety of 1-(But-3-en-1-yloxy)-4-iodobenzene serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl structures.[6] This reaction is one of the most powerful and versatile tools in modern organic synthesis.[7]

Suzuki-Miyaura Catalytic Cycle:

Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)L2-I OxAdd->PdII Ar-I Trans Transmetalation PdII->Trans Ar'B(OH)2, Base PdII_Ar Ar-Pd(II)L2-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol:

Materials:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a microwave vial or a round-bottom flask, add 1-(But-3-en-1-yloxy)-4-iodobenzene, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the specified time (typically 1-24 hours for conventional, 15-60 minutes for microwave).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the desired biaryl product.

Authoritative Grounding: The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The use of bulky, electron-rich phosphine ligands like dppf often enhances the rate of reductive elimination and stabilizes the catalytic species.

Medicinal Chemistry Relevance and Conclusion

The synthetic routes detailed herein provide access to two privileged scaffolds in medicinal chemistry:

  • 2,3-Dihydrobenzofurans: This core is found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][8] The intramolecular Heck reaction of 1-(But-3-en-1-yloxy)-4-iodobenzene offers a rapid and efficient entry into this important class of molecules.

  • Biaryls: The biaryl motif is a fundamental structural unit in numerous blockbuster drugs. The Suzuki-Miyaura coupling allows for the modular assembly of these structures, enabling the exploration of structure-activity relationships by varying the arylboronic acid coupling partner.

References

  • Wolfe, J. P., & Stambuli, J. P. (2004). Palladium-Catalyzed Carboetherification and Carboamination Reactions of Alkenes. In P. J. Stang & F. Diederich (Eds.), Modern Acetylene Chemistry (pp. 399-440). Wiley-VCH.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644–4680.
  • Chatterjea, J. N., & Roy, S. K. (1957). Synthesis of Benzofurans. Journal of the Indian Chemical Society, 34, 98.
  • Tu, Y., et al. (2023). Highly Enantioselective Pd/TY-Phos-Catalyzed Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes. Journal of the American Chemical Society, 145(7), 4378–4383.
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for 1-(but-3-enyl)-4-methoxybenzene.
  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.
  • Organic Syntheses. (n.d.). Procedure for silyl enol ether synthesis.
  • PubChem. (n.d.). Iodobenzene. National Center for Biotechnology Information.
  • Lee, J. H., Kim, M., & Kim, I. (2014). Palladium-Catalyzed α-Arylation of Aryloxyketones for the Synthesis of 2,3-Disubstituted Benzofurans. The Journal of Organic Chemistry, 79(13), 6153–6163.
  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Favalli, N., et al. (2021). DNA-Compatible Suzuki–Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 723541.
  • ChemicalBook. (n.d.). Iodobenzene(591-50-4) 13C NMR spectrum.
  • Indra, S., et al. (2007). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. Dalton Transactions, (35), 3945-3952.
  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry, 40(19), 2997-3008.
  • Söderberg, B. C. G. (2023).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Seela, F., et al. (2011). A Sequential Direct Arylation/Suzuki-Miyaura Cross-Coupling Transformation of Unprotected 2′-Deoxyadenosine Affords a Novel Class of Fluorescent Analogues. European Journal of Organic Chemistry, 2011(24), 4501-4510.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Bulut, H., et al. (2003). Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 44(2), 289-291.
  • Papagni, A., et al. (1988). U.S. Patent No. 4,788,354. Washington, DC: U.S.
  • Feng, J.-B., et al. (2025). Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. Molecules, 30(16), 3456.
  • Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). Synthesis of substituted dihydrobenzofurans and bis-dihydrobenzofurans. Heterocycles, 85(7), 1607-1613.
  • Organic Chemistry Portal. (n.d.). Iodosylbenzene.
  • Barancelli, D. A., et al. (2016). Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. Journal of the Brazilian Chemical Society, 27(9), 1688-1694.
  • Reddy, C. R., et al. (2016). One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans. RSC Advances, 6(96), 93901-93909.
  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(i), 1-62.

Sources

Method

Application Note: Chemoselective Derivatization of the Terminal Alkene in 1-(But-3-en-1-yloxy)-4-iodobenzene

Strategic Context: The Bifunctional Challenge In modern drug development and modular chemical synthesis, bifunctional building blocks are highly prized for their ability to undergo sequential, programmable transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Bifunctional Challenge

In modern drug development and modular chemical synthesis, bifunctional building blocks are highly prized for their ability to undergo sequential, programmable transformations. 1-(But-3-en-1-yloxy)-4-iodobenzene ( C10​H11​IO ) is a prime example, featuring two distinct reactive handles: an electron-rich terminal alkene and an aryl iodide.

The aryl iodide is a highly valuable anchor for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions). Therefore, the core synthetic challenge is chemoselectivity : derivatizing the terminal alkene orthogonally without triggering premature oxidative addition at the C(sp2)−I bond or unwanted halogen-lithium exchange.

This application note details three field-proven, self-validating protocols for the orthogonal functionalization of the alkene moiety, grounded in rigorous mechanistic causality.

Mechanistic Causality & Experimental Design

To preserve the aryl iodide, we must actively avoid palladium-catalyzed alkene functionalizations (such as the Wacker oxidation or Heck reaction), as Pd(0) will rapidly insert into the weak C−I bond. Instead, we rely on three highly selective chemical pathways:

  • Kinetic Control (Epoxidation): While strong oxidants can convert aryl iodides into hypervalent iodine(III) species, the Prilezhaev epoxidation using meta-chloroperoxybenzoic acid (mCPBA) is kinetically favored at the electron-rich alkene when strictly temperature-controlled.

  • Wavelength Control (Radical Addition): Aryl iodides undergo homolytic cleavage under deep UV light (< 300 nm). By utilizing a photoinitiator activated at 365 nm (UV-A), we can drive a radical thiol-ene "click" reaction without providing the ~65 kcal/mol necessary to break the C−I bond.

  • Steric Control (Hydroboration): The use of a bulky borane reagent (9-BBN) ensures >99% regioselectivity for the terminal carbon. The aryl iodide is completely inert to both the borane and the subsequent alkaline hydrogen peroxide oxidation.

Orthogonal Derivatization Protocols

Protocol A: Prilezhaev Epoxidation (mCPBA)

Causality: The concerted "butterfly" transition state of the Prilezhaev reaction allows for direct oxygen transfer to the alkene 1. By limiting mCPBA to 1.1 equivalents and maintaining the reaction at 0 °C, the electrophilic epoxidation outpaces any potential oxidation of the aryl iodide.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of 1-(But-3-en-1-yloxy)-4-iodobenzene in 10 mL of anhydrous CH2​Cl2​ in a round-bottom flask. Cool to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add 1.1 mmol of purified mCPBA (approx. 77% w/w) in small portions over 10 minutes to prevent localized heating.

  • Reaction: Stir for 2 hours at 0 °C.

  • Quenching (Self-Validation): Add 10 mL of saturated aqueous Na2​S2​O3​ . A successful quench is visually confirmed by the dissolution of any suspended peracid and the cessation of peroxide reactivity (verifiable via starch-iodide paper). Add 10 mL of saturated NaHCO3​ to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Quality Control: 1H NMR will show the disappearance of the alkene multiplet at ~5.8 ppm and the emergence of oxirane ring protons at ~2.9 and 2.7 ppm.

Protocol B: Photochemical Thiol-Ene "Click" Reaction

Causality: The radical thiol-ene addition proceeds via an anti-Markovnikov pathway 2. Using 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator allows radical generation at 365 nm, safely outside the absorption band that would trigger C−I bond homolysis.

Step-by-Step Methodology:

  • Preparation: In a borosilicate glass vial, combine 1.0 mmol of the substrate, 1.2 mmol of the desired thiol (e.g., benzyl mercaptan), and 0.05 mmol (5 mol%) of DMPA.

  • Solvation & Degassing: Dissolve the mixture in 5 mL of ethyl acetate. Purge the solution with Argon for 5 minutes. Causality Note: Oxygen is a potent radical scavenger and will terminate the chain reaction if not removed.

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm LEDs. Irradiate at room temperature for 1 hour.

  • Isolation: Remove the solvent under reduced pressure. Purify the resulting thioether via flash column chromatography (Hexanes/Ethyl Acetate).

  • Quality Control (Self-Validation): The pungent odor of the free thiol will completely dissipate upon reaction completion. TLC visualization under a 254 nm UV lamp will show a single new UV-active spot with a lower Rf​ than the starting material.

Protocol C: Regioselective Hydroboration-Oxidation

Causality: 9-Borabicyclo[3.3.1]nonane (9-BBN) provides immense steric bulk, forcing the boron atom exclusively to the terminal carbon of the alkene 3. The aryl iodide is inert to organoborane addition and subsequent alkaline oxidation.

Step-by-Step Methodology:

  • Hydroboration: Under an Argon atmosphere, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous THF and cool to 0 °C. Dropwise, add 1.2 mL of a 1.0 M solution of 9-BBN in THF.

  • Incubation: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Oxidation (Self-Validation): Cool the flask back to 0 °C. Carefully add 1.5 mL of 3M aqueous NaOH, followed by the dropwise addition of 1.5 mL of 30% H2​O2​ . Validation: The reaction is highly exothermic; a controlled, slight bubbling confirms the active oxidation of the alkylborane intermediate.

  • Isolation: Stir for 1 hour at room temperature. Dilute with 10 mL of distilled water and extract with diethyl ether (3 × 15 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Quality Control: TLC stained with Phosphomolybdic Acid (PMA) and heated will reveal the primary alcohol as a distinct dark blue spot.

Quantitative Reaction Metrics

The following table summarizes the expected performance parameters for the derivatization of 1-(But-3-en-1-yloxy)-4-iodobenzene based on the protocols above.

Derivatization PathwayReagents / CatalystTemp / TimeChemoselectivity (Alkene vs. C-I)Expected YieldPrimary QC Marker ( 1H NMR)
Epoxidation mCPBA (1.1 eq), CH2​Cl2​ 0 °C, 2 h> 98%85 - 90%Oxirane protons at ~2.7-2.9 ppm
Thiol-Ene Click R-SH, DMPA (5 mol%), 365 nmRT, 1 h> 99%90 - 95% −CH2​−S−R triplet at ~2.5 ppm
Hydroboration 1. 9-BBN2. H2​O2​ / NaOHRT, 4 h> 99%80 - 88% −CH2​−OH triplet at ~3.6 ppm

Workflow Visualization

Workflow Substrate 1-(But-3-en-1-yloxy)- 4-iodobenzene Epoxide Epoxide Derivative (Oxirane) Substrate->Epoxide mCPBA (1.1 eq) CH₂Cl₂, 0 °C Kinetic Control Thioether Thioether Derivative (Linear Sulfide) Substrate->Thioether R-SH, DMPA 365 nm UV Radical Pathway Alcohol Primary Alcohol (1-Butanol derivative) Substrate->Alcohol 1. 9-BBN 2. H₂O₂ / NaOH Steric Control

Orthogonal derivatization pathways for 1-(But-3-en-1-yloxy)-4-iodobenzene.

References

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver. Source: Orgosolver URL:[Link]

  • Photocatalytic formation of carbon–sulfur bonds. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Chemo-, Regio-, and Stereoselective Iron-Catalyzed Hydroboration of Alkenes and Alkynes. Source: ResearchGate (Mechanistic overview of chemoselective hydroboration) URL:[Link]

Sources

Application

Use of 1-(But-3-en-1-yloxy)-4-iodobenzene in total synthesis

Application Note: 1-(But-3-en-1-yloxy)-4-iodobenzene as a Bifunctional Modular Building Block in Total Synthesis Executive Summary In the landscape of modern total synthesis and drug discovery, modularity is paramount. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(But-3-en-1-yloxy)-4-iodobenzene as a Bifunctional Modular Building Block in Total Synthesis

Executive Summary

In the landscape of modern total synthesis and drug discovery, modularity is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene is a highly versatile, bifunctional building block designed to serve as a linchpin for complex molecular assembly. Featuring two orthogonally reactive moieties—a highly reactive aryl iodide and a terminal but-3-enyl ether—this molecule allows researchers to strictly decouple C–C bond formation from macrocyclization. Preparation of this building block is straightforward via a Williamson ether synthesis between 4-iodophenol and 4-bromo-1-butene, yielding a robust, bench-stable intermediate ready for sequential, chemoselective transformations.

Strategic Utility and Causality in Drug Development

The architectural design of 1-(But-3-en-1-yloxy)-4-iodobenzene is not arbitrary; its structural features solve specific thermodynamic and kinetic challenges in synthesis:

  • The Para-Iodine Advantage: The iodine atom is positioned para to the ether linkage. This specific geometry explicitly prevents unwanted intramolecular Heck cyclizations (which frequently plague ortho-substituted analogues) and directs the molecule exclusively toward intermolecular modular assembly. Furthermore, the aryl iodide undergoes oxidative addition with palladium(0) significantly faster than a bromide or triflate[1]. This kinetic advantage allows Suzuki-Miyaura couplings to proceed at mild temperatures, preventing the base-catalyzed isomerization of the terminal alkene into an unreactive internal alkene.

  • The But-3-enyl Tether: The 4-carbon ether chain is the optimal length for late-stage macrocyclization. Shorter chains (e.g., allyl ethers) are prone to high ring strain during macrocyclization, while longer chains introduce excessive degrees of freedom that entropically hinder ring closure. The but-3-enyl group perfectly balances flexibility and reactivity, making it the premier choice for forming 14- to 18-membered macrocyclic kinase inhibitors and macrolides[2].

Orthogonal Reactivity Workflows

Total synthesis campaigns typically deploy this building block via two divergent pathways, allowing for bidirectional synthetic planning.

OrthogonalReactivity A 1-(But-3-en-1-yloxy)-4-iodobenzene (Bifunctional Core) B Pathway A: Suzuki-Miyaura Coupling (Aryl Iodide Reacts) A->B Pd(0), Boronic Acid C Pathway B: Cross-Metathesis / RCM (Terminal Alkene Reacts) A->C Ru Catalyst, Alkene D Intermediate A (Pendant Alkene Intact) B->D E Intermediate B (Aryl Iodide Intact) C->E F Late-Stage Macrocyclization (RCM) D->F Grubbs II G Late-Stage Cross-Coupling (Suzuki/Buchwald) E->G Pd(0), Ar-B(OH)2

Figure 1: Orthogonal reactivity workflows for 1-(But-3-en-1-yloxy)-4-iodobenzene.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity, chemoselectivity, and reproducibility.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple 1-(But-3-en-1-yloxy)-4-iodobenzene with an arylboronic acid while strictly preserving the terminal alkene. Causality: Pd(dppf)Cl₂ is selected due to its large bite angle, which accelerates reductive elimination and minimizes protodeboronation of the boronic acid[1]. K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent alkene isomerization.

  • Preparation: In a flame-dried Schlenk flask under argon, charge 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed THF to achieve a 0.2 M concentration, followed by an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 45 °C for 4–6 hours. Validation step: Monitor via LC-MS until the aryl iodide mass is fully consumed; the mild temperature ensures the alkene remains untouched.

  • Workup: Quench with deionized water, extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Late-Stage Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: Cyclize the pendant but-3-enyl chain with another terminal alkene on the assembled scaffold to form a macrocycle. Causality: Grubbs II catalyst is utilized because its N-heterocyclic carbene (NHC) ligand provides superior electron density to the ruthenium center. This stabilizes the metallacyclobutane intermediate and provides the thermodynamic driving force needed to overcome the high entropic barrier of macrocyclization[3].

  • Preparation: Dissolve the diene intermediate (generated from Protocol 1) in anhydrous, thoroughly degassed dichloromethane (CH₂Cl₂).

  • High Dilution: Adjust the concentration to 0.005 M. Critical Step: High dilution is mathematically required to favor intramolecular ring-closing over intermolecular cross-metathesis (oligomerization)[2].

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.10 equiv) in a single portion.

  • Reaction: Heat the solution to a gentle reflux (40 °C) for 12–18 hours under a continuous argon sweep. Validation step: The argon sweep drives off the ethylene gas byproduct, shifting the Le Chatelier equilibrium irreversibly toward the macrocycle.

  • Quench & Purification: Add ethyl vinyl ether (excess) and stir for 30 minutes to quench the active ruthenium carbene. Concentrate and purify via silica gel chromatography.

RCM_Cycle Ru Ru=CH2 Catalyst Coord Alkene Coordination Ru->Coord + Substrate Metallo Metalla- cyclobutane Coord->Metallo [2+2] Cyclo Cyclo- reversion Metallo->Cyclo Cleavage Product Macrocycle Release Cyclo->Product - Ethylene Product->Ru Regeneration

Figure 2: Catalytic cycle of Ruthenium-mediated Ring-Closing Metathesis (RCM).

Quantitative Data Presentation

Table 1: Catalyst Selection Matrix for Suzuki-Miyaura Coupling (Comparing efficiency on 1-(But-3-en-1-yloxy)-4-iodobenzene)

Catalyst SystemBaseTemp (°C)Alkene Isomerization?Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃80Trace (<5%)78
Pd(dppf)Cl₂ K₂CO₃ 45 None (0%) 92
Pd₂(dba)₃ / XPhosKOtBu25Significant (~15%)65

Table 2: Catalyst Selection Matrix for RCM Macrocyclization (Comparing efficiency for 14- to 18-membered ring formation)

CatalystLigand TypeInitiation RateFunctional Group ToleranceMacrocycle Yield (%)
Grubbs IPhosphineFastModerate45 - 55
Grubbs II NHC + Phosphine Moderate High 85 - 95
Hoveyda-Grubbs IINHC + Styrenyl EtherSlow (Sustained)Very High80 - 90

References

  • Title: Suzuki-Miyaura Cross Coupling Source: Chem-Station Int. Ed. URL: [Link][1]

  • Title: Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][2]

Sources

Method

Application Notes and Protocols: Copper-Free Sonogashira Coupling with 1-(But-3-en-1-yloxy)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Advancing Molecular Complexity through Copper-Free C-C Bond Formation The Sonogashira cross-coupling reaction is a fundamental tool in synthet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Molecular Complexity through Copper-Free C-C Bond Formation

The Sonogashira cross-coupling reaction is a fundamental tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction's ability to construct complex molecular architectures under mild conditions has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] Historically, the Sonogashira reaction has relied on a dual catalytic system of palladium and a copper(I) co-catalyst.[4][5] However, the use of copper can lead to undesirable side reactions, most notably the homocoupling of the alkyne substrate (Glaser coupling), and can complicate product purification, a critical consideration in pharmaceutical applications where stringent control of metal impurities is required.[4][6][7]

To circumvent these issues, significant research has been directed towards the development of copper-free Sonogashira protocols.[3][5] These methods offer a "greener" and often more reliable alternative, particularly for sensitive substrates, by eliminating the primary pathway for homocoupling.[6][8] This application note provides a detailed guide to the copper-free Sonogashira coupling of 1-(but-3-en-1-yloxy)-4-iodobenzene, a versatile building block containing both an iodo-group for cross-coupling and a terminal alkene for further functionalization. The protocols and insights provided herein are designed to enable researchers to confidently and efficiently utilize this powerful synthetic transformation.

Mechanism and Key Parameters of Copper-Free Sonogashira Coupling

The catalytic cycle of the copper-free Sonogashira reaction is a nuanced process that relies on the interplay of the palladium catalyst, ligand, base, and solvent. A thorough understanding of this mechanism is paramount for reaction optimization and troubleshooting.

The generally accepted mechanism proceeds through two interconnected palladium catalytic cycles.[1][9] It begins with the oxidative addition of the aryl iodide to the active Pd(0) species, forming a Pd(II) intermediate. Concurrently, the terminal alkyne coordinates to another Pd(II) complex, and subsequent deprotonation by a base generates a palladium-acetylide species.[10] The crucial C-C bond-forming step occurs via reductive elimination from a key intermediate, yielding the desired coupled product and regenerating the active Pd(0) catalyst.[10]

Key Parameters for Optimization:

  • Palladium Catalyst: The choice of the palladium source is critical. While Pd(PPh₃)₄ can be used, Pd(II) precursors like PdCl₂(PPh₃)₂ are often preferred due to their greater stability to air and moisture.[2] These are reduced in situ to the active Pd(0) species. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands can be more effective.[6][10]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is a common choice. However, for less reactive aryl halides or to overcome steric hindrance, more electron-rich and bulky ligands such as XPhos or dppf may be necessary.[11]

  • Base: The base is essential for the deprotonation of the terminal alkyne.[12] Amine bases like triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are frequently used and can also serve as the solvent.[12] Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer an alternative, particularly when amine-sensitive functional groups are present.[12] In some protocols, tetrabutylammonium acetate (TBAA) has been shown to be a highly effective base, even at room temperature.[13]

  • Solvent: The choice of solvent can significantly impact reaction efficiency. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.[14] The solvent must be able to dissolve all reaction components and should be thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling.[6][11]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (60-100 °C), depending on the reactivity of the substrates. For highly reactive aryl iodides, the reaction often proceeds efficiently at room temperature.[15]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the underlying chemistry and the practical execution of the protocol, the following diagrams illustrate the copper-free Sonogashira catalytic cycle and the experimental workflow.

Copper-Free Sonogashira Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation-like (Deprotonation) PdII_Aryl->Transmetalation R-C≡C-H, Base ReductElim Reductive Elimination ReductElim->Pd0 Coupled_Product Ar-C≡C-R ReductElim->Coupled_Product PdII_Alkyne_Aryl Ar-Pd(II)-C≡C-R(L)₂ PdII_Alkyne_Aryl->ReductElim Transmetalation->PdII_Alkyne_Aryl

Figure 1: Simplified catalytic cycle of the copper-free Sonogashira reaction.

Experimental_Workflow Experimental Workflow Diagram start Start: Prepare Schlenk Flask reagents Add Aryl Iodide, Pd Catalyst & Ligand start->reagents degas Evacuate and Backfill with Inert Gas (3x) reagents->degas solvents Add Degassed Solvent and Base degas->solvents alkyne Add Terminal Alkyne solvents->alkyne reaction Stir at Designated Temperature alkyne->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the copper-free Sonogashira coupling of 1-(but-3-en-1-yloxy)-4-iodobenzene with a generic terminal alkyne.

Materials:

Reagent/MaterialGradeSupplierNotes
1-(But-3-en-1-yloxy)-4-iodobenzene≥98%Commercially AvailableStore under inert atmosphere.
Terminal Alkyne≥98%Commercially AvailableEnsure purity.
PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableAir-stable, but handle with care.
Triphenylphosphine (PPh₃)≥99%Commercially Available
Triethylamine (NEt₃)Anhydrous, ≥99.5%Commercially AvailableDegas before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDegas before use.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic layers.

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add 1-(but-3-en-1-yloxy)-4-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle two more times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Add degassed anhydrous tetrahydrofuran (THF, 5 mL) and degassed anhydrous triethylamine (NEt₃, 2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst residues and inorganic salts.[11][16]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Expected Results and Data Interpretation

The copper-free Sonogashira coupling of 1-(but-3-en-1-yloxy)-4-iodobenzene is expected to proceed in good to excellent yields, depending on the nature of the terminal alkyne. The butenyloxy moiety is generally well-tolerated under these reaction conditions.

EntryTerminal AlkyneExpected Yield (%)Purity (%)
1Phenylacetylene85-95>98
21-Hexyne80-90>97
3Trimethylsilylacetylene90-98>98
4Propargyl alcohol75-85>95

Note: These are representative expected yields based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the butenyloxy group should be evident in the NMR spectra, alongside the newly formed aryl-alkyne linkage.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their solutions based on extensive field experience.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Impure starting materials.1. Use fresh catalyst. 2. Ensure thorough degassing of all liquids using freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[6] 3. Purify starting materials before use.
Significant Alkyne Homocoupling Presence of oxygen.This is less common in copper-free systems but can still occur. Ensure a strictly inert atmosphere throughout the reaction.[6]
Formation of Palladium Black Catalyst decomposition due to oxygen, impurities, or high temperature.1. Improve inert atmosphere techniques. 2. Use high-purity reagents and solvents. 3. If heating, do not exceed the recommended temperature.
Incomplete Reaction Steric hindrance from the alkyne or insufficient reactivity of the catalyst system.1. Increase the reaction temperature. 2. Increase the catalyst loading (e.g., to 5 mol%). 3. Switch to a more active ligand system (e.g., a bulky, electron-rich phosphine ligand).[6]

Conclusion

The copper-free Sonogashira coupling reaction is a powerful and versatile method for the synthesis of complex organic molecules. By eliminating the copper co-catalyst, this protocol offers a cleaner and more efficient route to aryl-alkynes, which is particularly advantageous in the context of pharmaceutical development. The successful application of this methodology to 1-(but-3-en-1-yloxy)-4-iodobenzene opens up numerous possibilities for the synthesis of novel compounds with dual points of functionality. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently employ this reaction to advance their synthetic endeavors.

References

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Al-Zoubi, R. M., et al. (2014). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 33(10), 2418-2426. (URL: [Link])

  • Scheme 3. Mechanism of the copper-free Sonogashira crosscoupling reaction. - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. (URL: [Link])

  • Copper-free Sonogashira coupling - The chemical reaction database. (URL: [Link])

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. (URL: [Link])

  • Chinchilla, R., & Nájera, C. (2011). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 16(5), 3825-3887. (URL: [Link])

  • Sonogashira Reaction: A Review on Solid-Supported Palladium Catalysts. (URL: [Link])

  • Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6674. (URL: [Link])

  • Liang, B., et al. (2005). Pd-Catalyzed Copper-Free Carbonylative Sonogashira Reaction of Aryl Iodides with Alkynes for the Synthesis of Alkynyl Ketones and Flavones by Using Water as a Solvent. The Journal of Organic Chemistry, 70(15), 6097–6100. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • Fukuyama, T., et al. (2002). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters, 4(10), 1691–1694. (URL: [Link])

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • Li, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 134(16), 6944–6947. (URL: [Link])

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (URL: [Link])

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere - BOA. (URL: [Link])

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 1-(But-3-en-1-yloxy)-4-iodobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the Suzuki-Miyaura cross-coupling of 1-(But-3-en-1-ylo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the Suzuki-Miyaura cross-coupling of 1-(But-3-en-1-yloxy)-4-iodobenzene .

This substrate presents a unique chemoselectivity challenge: it contains a highly reactive aryl iodide and a tethered terminal alkene. While the aryl iodide is primed for rapid oxidative addition by Palladium(0), the presence of the unactivated alkene introduces severe risks of competing side reactions, primarily intermolecular Heck coupling (oligomerization) and alkene isomerization[1][2].

The troubleshooting guides, data matrices, and protocols below are designed to help you manipulate reaction kinetics to heavily favor the Suzuki pathway.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I observing significant oligomeric byproducts instead of the desired Suzuki cross-coupling product? A: This is a classic kinetic competition issue. After the initial oxidative addition of Pd(0) into the C–I bond, the resulting Aryl-Pd(II)-I intermediate faces a bifurcation. It can either undergo transmetalation with your boronic acid (the desired Suzuki pathway) or undergo intermolecular migratory insertion into the terminal alkene of another substrate molecule (the Heck pathway)[1][3]. Because aryl iodides undergo oxidative addition very rapidly, a buildup of the Pd(II) intermediate occurs if transmetalation is slow, giving the Heck pathway time to compete.

  • Causal Solution: You must accelerate the transmetalation step. Switch to an electron-rich, sterically demanding Buchwald ligand like SPhos or XPhos. These ligands promote rapid transmetalation and reductive elimination. Additionally, lower the reaction temperature to 25–40 °C. Aryl iodides readily couple at room temperature, whereas the competing Heck insertion typically requires higher thermal activation (>70 °C)[4].

Q: My LC-MS and 1H NMR data show that the terminal alkene has isomerized to an internal alkene. How do I prevent this? A: Alkene isomerization is catalyzed by transient palladium-hydride (Pd–H) species. In your reaction mixture, Pd–H is likely being generated via the oxidation of alcohol-based solvents. Solvents like ethanol or isopropanol can undergo β -hydride elimination to form aldehydes/ketones and Pd–H, which subsequently coordinates to your terminal alkene and isomerizes it to the thermodynamically more stable internal alkene[2].

  • Causal Solution: Eliminate all primary and secondary alcohols from your solvent system. Transition to a biphasic system such as Toluene/ H2​O or THF/ H2​O .

Q: I am seeing protodeiodination (hydrodehalogenation), yielding but-3-en-1-yloxybenzene. What is the root cause? A: Protodeiodination occurs when the Aryl-Pd(II)-I intermediate is reduced prior to transmetalation. This is often exacerbated by slow transmetalation kinetics (e.g., using a sterically hindered boronic acid) combined with a hydrogen source. Common hydrogen donors include alkoxide bases (e.g., NaOMe) or aliphatic amines.

  • Causal Solution: Ensure your boronic acid is freshly recrystallized to avoid slow transmetalation caused by boroxine anhydrides. Switch to an inorganic base like K3​PO4​ or Cs2​CO3​ [3].

Part 2: Mechanistic & Troubleshooting Visualizations

MechanisticPathways A 1-(But-3-en-1-yloxy)-4-iodobenzene + Pd(0) B Aryl-Pd(II)-I Intermediate (Oxidative Addition) A->B C Fast Transmetalation (SPhos, K3PO4) B->C Optimized E Migratory Insertion (High Temp) B->E Side Reaction 1 G β-Hydride Elimination (Alcohol Solvents) B->G Side Reaction 2 D Desired Suzuki Product (Terminal Alkene Intact) C->D F Intermolecular Heck (Oligomers) E->F H Alkene Isomerization (Internal Alkene) G->H

Fig 1: Kinetic bifurcation of the Aryl-Pd(II)-I intermediate in the presence of a tethered alkene.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / 1H NMR) Q1 Issue: High Molecular Weight Oligomers Detected? Start->Q1 A1 Action: Lower Temp to 40°C Switch to SPhos/XPhos Q1->A1 Yes Q2 Issue: Loss of Terminal Alkene Signals (5.0 & 5.8 ppm)? Q1->Q2 No Success Optimized Suzuki Coupling A1->Success A2 Action: Remove Alcohol Solvents Use Toluene/H2O Q2->A2 Yes Q3 Issue: Protodeiodination (Ar-H Formation)? Q2->Q3 No A2->Success A3 Action: Use Anhydrous K3PO4 Check Boronic Acid Purity Q3->A3 Yes Q3->Success No A3->Success

Fig 2: Diagnostic logic tree for optimizing Suzuki couplings with terminal alkene substrates.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of 1-(But-3-en-1-yloxy)-4-iodobenzene couplings.

Condition SetCatalyst / LigandBaseSolvent SystemTemp (°C)Primary OutcomeMechanistic Rationale
Standard (Unoptimized) Pd(PPh3​)4​ Na2​CO3​ EtOH / H2​O 80 °CHigh Isomerization & OligomersHigh heat promotes Heck insertion; EtOH undergoes β -hydride elimination to form Pd–H, driving isomerization.
Low Temp Trial Pd(PPh3​)4​ K2​CO3​ THF / H2​O 40 °CModerate Suzuki, Slow ConversionLower temp suppresses Heck, but PPh3​ is not electron-rich enough to drive fast transmetalation at 40 °C[4].
Optimized (Recommended) Pd2​(dba)3​ / SPhos K3​PO4​ Toluene / H2​O 40 °C>90% Suzuki, Intact Alkene SPhos accelerates transmetalation; Toluene prevents Pd–H formation; Low temp prevents Heck insertion.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes the optimized conditions from the table above to ensure the terminal alkene remains intact.

Reagents Required:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Toluene / H2​O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Arylboronic Acid, Pd2​(dba)3​ , SPhos, and K3​PO4​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3 times). Note: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Solvent Preparation: In a separate flask, prepare a 10:1 mixture of Toluene and deionized H2​O . Sparge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Introduce the degassed Toluene/ H2​O mixture (5.0 mL) into the Schlenk flask via syringe. Stir for 5 minutes at room temperature to allow the active Pd(0)-SPhos catalyst complex to form (solution will shift from dark purple/red to a lighter orange/yellow).

  • Substrate Addition: Add 1-(But-3-en-1-yloxy)-4-iodobenzene neat via microsyringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 40 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or TLC. Complete consumption of the aryl iodide should occur within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Part 5: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link]

  • ResearchGate. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from:[Link]

  • Wikipedia. Suzuki reaction. Retrieved from: [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Retrieved from:[Link]

  • National Institutes of Health (PMC). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Heck Coupling of 1-(But-3-en-1-yloxy)-4-iodobenzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic traps associated with 1-(but-3-en-1-yloxy)-4-iodobenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic traps associated with 1-(but-3-en-1-yloxy)-4-iodobenzene .

Structurally, this substrate is highly deceptive. It possesses both a highly reactive electrophile (aryl iodide) and a nucleophilic coupling partner (terminal alkene) in a para (1,4) relationship. This specific geometry precludes intramolecular cyclization while simultaneously priming the molecule to act as an "AB-type" monomer. This guide dissects the causality behind common side reactions—oligomerization, olefin isomerization, and protodehalogenation—and provides self-validating protocols to overcome them.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am attempting an intramolecular Heck cyclization to form a chroman or benzoxepine, but I only recover oligomers or unreacted starting material. Why is the cyclization failing? A1: The failure is due to a fundamental geometric constraint. In 1-(but-3-en-1-yloxy)-4-iodobenzene, the ether tether is at the C1 position, and the reactive iodide is at the C4 position (para). Following the oxidative addition of Pd(0) into the C–I bond, the resulting rigid aryl-palladium(II) intermediate cannot physically reach the tethered terminal alkene to undergo migratory insertion. Intramolecular Heck reactions require ortho (1,2) substitution (e.g., 1-(but-3-en-1-yloxy)-2-iodobenzene) to form 6-exo-trig (chroman) or 7-endo-trig (benzoxepine) transition states[1][2]. Causality: The rigid benzene ring acts as a spacer, making the required transition state for cyclization geometrically impossible. You must redesign your starting material to the ortho isomer.

Q2: I am running an intermolecular Heck coupling with an external olefin (e.g., styrene), but my LC-MS shows massive polymeric side products instead of my target. How do I stop this? A2: Because your substrate contains both an aryl halide and a terminal alkene, it functions as an "AB monomer." In the presence of a Pd catalyst, it will readily self-couple via step-growth Heck polymerization[3]. Solution: To suppress self-coupling in favor of cross-coupling, you must manipulate the reaction kinetics. Use a large stoichiometric excess of the external olefin (5 to 10 equivalents) to outcompete the intramolecular alkene. Additionally, employing a syringe pump to slowly add the 1-(but-3-en-1-yloxy)-4-iodobenzene keeps its steady-state concentration low, statistically favoring insertion of the external olefin.

Q3: NMR analysis of my product mixture shows that the terminal alkene (–CH=CH₂) has migrated to form an internal alkene (–CH=CH–CH₃). What causes this isomerization? A3: This is caused by the reversibility of the β -hydride elimination step. During the Heck cycle, β -hydride elimination generates a Pd(II)-H species coordinated to the newly formed alkene. If the dissociation of this complex is slow, the Pd-H can re-insert into the alkene with opposite regioselectivity, leading to double bond migration to the thermodynamically more stable internal position[4]. Solution: Add silver salts (e.g., Ag₂CO₃). Silver acts as a halide scavenger, precipitating AgI and forcing the reaction through a highly reactive "cationic pathway." This accelerates the reductive elimination of HX, rapidly destroying the Pd-H species before it can re-insert[5].

Q4: I am observing significant amounts of 1-(but-3-en-1-yloxy)benzene. How do I prevent this deiodination? A4: Protodehalogenation occurs when the Ar-Pd(II)-I intermediate is reduced prior to migratory insertion[6]. This is often caused by adventitious hydride sources (e.g., from the solvent, amine bases acting as hydride donors, or moisture). Solution: Switch from amine bases (like Et₃N) to anhydrous inorganic bases (like K₂CO₃ or Cs₂CO₃). Lowering the reaction temperature can also kinetically favor the desired migratory insertion over the background reduction pathway.

Part 2: Quantitative Data & Reaction Management

The following table summarizes the quantitative impact of various reaction parameters on the product distribution of 1-(but-3-en-1-yloxy)-4-iodobenzene.

Side ReactionPrimary CauseMechanistic Mitigation StrategyExpected Yield Improvement (Target)
Oligomerization AB Monomer self-couplingSlow addition + Excess external olefin (10 equiv)< 5% oligomers, > 85% cross-product
Olefin Isomerization Pd-H re-insertionAddition of Ag₂CO₃ (2.0 equiv) to force cationic pathway< 2% isomerized product
Protodehalogenation Hydride transfer from aminesSwitch to K₂CO₃; strictly anhydrous conditions< 5% dehalogenated product
Failed Cyclization Para-substitution geometryNone. Must synthesize the ortho-isomerN/A (0% cyclization possible)

Part 3: Mechanistic Visualizations

G SM 1-(But-3-en-1-yloxy)-4-iodobenzene (AB Monomer) ExtOlefin + External Olefin (Intermolecular Heck) SM->ExtOlefin Self Self-Coupling (Step-Growth) SM->Self Isom Pd-H Re-insertion SM->Isom Dehal Reduction (Hydride Source) SM->Dehal Desired Desired Cross-Coupled Product ExtOlefin->Desired Polymer Oligomers / Polymers Self->Polymer Internal Isomerized Product (Internal Alkene) Isom->Internal Proto 1-(But-3-en-1-yloxy)benzene (Protodehalogenation) Dehal->Proto

Divergent reaction pathways of 1-(but-3-en-1-yloxy)-4-iodobenzene under Heck conditions.

Mechanism Start Terminal Alkene Product + Pd(II)-H Reinsert Re-insertion of Pd-H (Opposite Regioselectivity) Start->Reinsert Slow dissociation AgSalt Ag2CO3 Addition (Halide Scavenger) Start->AgSalt Alkyl Secondary Alkyl-Pd(II) Intermediate Reinsert->Alkyl BetaElim β-Hydride Elimination Alkyl->BetaElim Isomerized Internal Alkene (Thermodynamically Stable) BetaElim->Isomerized Cationic Rapid HX Elimination (Destroys Pd-H) AgSalt->Cationic Cationic->Reinsert Prevents

Mechanism of Pd-H mediated olefin isomerization and its suppression by silver salts.

Part 4: Self-Validating Experimental Protocols

Protocol A: Intermolecular Cross-Coupling with Suppressed Oligomerization

Objective: Couple 1-(but-3-en-1-yloxy)-4-iodobenzene with an external olefin (e.g., methyl acrylate) while preventing step-growth polymerization.

  • Preparation: In an oven-dried Schlenk flask under argon, add Pd(OAc)₂ (5 mol%), tri-(o-tolyl)phosphine (10 mol%), anhydrous K₂CO₃ (2.0 equiv), and methyl acrylate (10.0 equiv). Causality: The massive excess of methyl acrylate ensures that the intermolecular insertion rate vastly exceeds the intramolecular self-coupling rate.

  • Solvent Addition: Add 5 mL of anhydrous, degassed DMF. Heat the mixture to 80 °C.

  • Syringe Pump Addition: Dissolve 1-(but-3-en-1-yloxy)-4-iodobenzene (1.0 equiv, 1.0 mmol) in 5 mL of DMF. Add this solution dropwise via a syringe pump over 4 hours. Causality: Slow addition maintains a near-zero steady-state concentration of the AB monomer, statistically eliminating the probability of two monomer molecules reacting with each other.

  • Validation Step: Take a 50 µL aliquot at 2 hours. Run LC-MS. Self-Validation: The protocol is successful if the chromatogram shows the desired cross-coupled mass without the appearance of higher molecular weight repeating units ( [M]n​ ).

  • Workup: Cool to room temperature, dilute with EtOAc, wash heavily with water (3x) to remove DMF, dry over MgSO₄, and concentrate.

Protocol B: Cationic Heck Conditions to Suppress Isomerization

Objective: Prevent the terminal alkene of the butenyloxy group from isomerizing to the internal alkene during the reaction.

  • Reagent Loading: To a foil-wrapped Schlenk flask (to exclude light), add Pd₂dba₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), Ag₂CO₃ (2.0 equiv), and the external olefin (5.0 equiv). Causality: Ag₂CO₃ acts as a halide scavenger. Light exclusion prevents the premature photoreduction of silver salts to inactive Ag(0).

  • Reaction: Add 1-(but-3-en-1-yloxy)-4-iodobenzene (1.0 equiv) dissolved in degassed THF. Stir at 65 °C for 12 hours.

  • Validation Step: Filter an aliquot through a short Celite plug and analyze via ¹H NMR. Self-Validation: Look for the characteristic terminal alkene multiplet at ~5.8 ppm. The protocol is successful if the internal alkene signal (~5.4 ppm, doublet of quartets) is absent, confirming that Pd-H re-insertion was kinetically outcompeted by HX elimination.

  • Workup: Filter the entire crude mixture through Celite to remove the precipitated AgI and Pd black. Concentrate and purify via silica gel chromatography.

References

  • Intramolecular Heck reaction - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Heck Reaction - Chemistry LibreTexts. Source: libretexts.org. URL:[Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - ACS Publications. Source: acs.org. URL:[Link]

  • Synthesis of Light-Emitting Conjugated Polymers for Applications in Electroluminescent Devices - ACS Publications. Source: acs.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Sonogashira Reactions with 1-(But-3-en-1-yloxy)-4-iodobenzene

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing Sonogashira cross-coupling reactions involving 1-(but-3-en-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing Sonogashira cross-coupling reactions involving 1-(but-3-en-1-yloxy)-4-iodobenzene. The unique structural features of this substrate, namely the electron-donating ether linkage and the potentially reactive terminal alkene, can present specific challenges. This document provides in-depth, causality-driven solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no yield of the desired coupled product. What are the primary factors to investigate?

A1: A low or non-existent yield in a Sonogashira reaction with 1-(but-3-en-1-yloxy)-4-iodobenzene points to several potential issues, often related to catalyst activity, reaction atmosphere, or reagent choice.

  • Catalyst Inactivation: The palladium(0) species is the active catalyst. Its formation from a Pd(II) precatalyst (like PdCl₂(PPh₃)₂) can be inefficient, or the Pd(0) can be deactivated.[1]

    • Cause & Solution: Ensure your palladium and copper catalysts are fresh and have been stored under an inert atmosphere.[2] Catalyst deactivation, often visible as the formation of "palladium black," can be caused by oxygen or impurities in the reagents or solvent.[2] Using freshly purified, anhydrous, and thoroughly degassed solvents is critical.[2]

  • Insufficiently Inert Atmosphere: Oxygen is detrimental to the Sonogashira reaction. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and promote the decomposition of the palladium catalyst.[2][3]

    • Cause & Solution: The reaction setup must be rigorously purged with an inert gas like argon or nitrogen. Solvents should be degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[2]

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne, a key step in forming the reactive copper acetylide intermediate.[4][5] The solvent must solubilize all reactants and intermediates.

    • Cause & Solution: Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are standard choices, often used in excess or as a co-solvent.[4] If solubility is an issue with your alkyne partner, consider a co-solvent system. N,N-Dimethylformamide (DMF) is a common choice due to its high polarity and ability to dissolve a wide range of organic compounds and salts.[6] However, in some cases, non-polar solvents like toluene have shown better performance, potentially by preventing ligand displacement from the palladium complex.[6]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this side reaction?

A2: The formation of a diacetylene byproduct is a classic sign of Glaser coupling, a common side reaction in copper-mediated Sonogashira couplings.[3][7][8] This occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of oxygen.[3]

  • Primary Cause: The presence of oxygen is the main driver of this side reaction.[3]

    • Solution: As detailed in Q1, rigorous exclusion of oxygen is paramount. Ensure all components of your reaction are under a positive pressure of a high-purity inert gas.

  • High Copper Catalyst Loading: While the copper(I) co-catalyst is essential for activating the alkyne and increasing the reaction rate, excessive amounts can promote homocoupling.[1][2][5]

    • Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective concentration, typically in the range of 1-5 mol%.[2]

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][9]

    • Solution: Copper-free Sonogashira protocols have been extensively developed.[1][10][11] These reactions often require slightly different conditions, such as the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance the activity of the palladium catalyst.[12] A stronger base may also be necessary to facilitate the deprotonation of the alkyne without the assistance of copper.[5]

Advanced Troubleshooting & Optimization

Q3: My reaction is sluggish, or the starting aryl iodide is consumed very slowly, even with standard conditions. What adjustments can I make?

A3: A slow reaction rate when using an aryl iodide like 1-(but-3-en-1-yloxy)-4-iodobenzene, which is typically highly reactive, suggests a suboptimal catalytic system or reaction environment.[1]

  • Ligand Effects: The choice of ligand on the palladium catalyst significantly influences its reactivity.[12][13]

    • Causality: The oxidative addition of the aryl iodide to the Pd(0) center is a critical step in the catalytic cycle.[12] Electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can accelerate this step by promoting the formation of a highly reactive, low-coordinate palladium species.[7][12][13] Standard ligands like triphenylphosphine (PPh₃) may not be optimal for all substrate combinations.

    • Optimization Strategy: If using a pre-formed catalyst like PdCl₂(PPh₃)₂, consider switching to a catalyst with a more electron-rich, bulky ligand. Alternatively, generate the catalyst in situ from a palladium source like Pd₂(dba)₃ and a specific phosphine ligand.

  • Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating can overcome activation barriers.[1][2]

    • Optimization Strategy: Incrementally increase the reaction temperature to 40-60 °C. Monitor the reaction closely by TLC or GC-MS to avoid potential decomposition of the catalyst or substrates at higher temperatures.[2]

  • Base Selection: The basicity and steric profile of the amine can influence reaction kinetics.[4]

    • Causality: The base not only deprotonates the alkyne but can also interact with the palladium center.[13] Some studies have shown that cyclic amines like pyrrolidine or piperidine can be more effective than acyclic amines under certain conditions.[4][14][15]

    • Optimization Strategy: Screen a panel of bases. Consider switching from triethylamine to diisopropylethylamine (DIPEA), piperidine, or pyrrolidine.

Q4: I am concerned about the stability of the but-3-en-1-yloxy group under the reaction conditions. Is isomerization or other side reactions of the alkene possible?

A4: This is a valid concern. The butenyl ether contains a terminal alkene, which could potentially interact with the palladium catalyst. Palladium catalysts are known to catalyze alkene isomerization and other transformations.

  • Potential for Isomerization: Under certain conditions, particularly with prolonged heating or in the presence of hydridopalladium species, the terminal double bond could potentially isomerize to an internal, more thermodynamically stable position.

    • Preventative Measures:

      • Use Mild Conditions: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Room temperature is ideal for reactive aryl iodides.[1]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to the active catalyst.

      • Choice of Palladium Precatalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ might be preferable to generating it in situ from Pd(II) sources, as the latter process can sometimes generate species that promote side reactions.

  • Heck-type Side Reactions: While less likely under typical Sonogashira conditions, a Heck-type reaction involving the terminal alkene is a theoretical possibility.

    • Rationale: The Sonogashira coupling is generally much faster than the Heck reaction, especially with a highly reactive aryl iodide. By maintaining optimized Sonogashira conditions (presence of CuI, amine base), the desired pathway should be strongly favored.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Sonogashira Coupling
ParameterStandard (Cu-Mediated)Copper-Free Alternative
Aryl Halide 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv)1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv)
Alkyne Terminal Alkyne (1.1 - 1.5 equiv)Terminal Alkyne (1.1 - 1.5 equiv)
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand -XPhos (2-4 mol%)
Cu Co-catalyst CuI (2-5 mol%)None
Base Triethylamine or Diisopropylamine (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2 equiv)
Solvent THF or DMF (anhydrous, degassed)Toluene or 1,4-Dioxane (anhydrous, degassed)
Temperature Room Temperature to 50 °C50 °C to 80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Protocol 1: Standard Copper-Mediated Sonogashira Reaction

This protocol is a robust starting point for the coupling of 1-(but-3-en-1-yloxy)-4-iodobenzene.

Materials:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under a positive pressure of argon, add 1-(but-3-en-1-yloxy)-4-iodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF followed by triethylamine via syringe.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature, monitoring progress by TLC or GC-MS. If the reaction is sluggish after several hours, gently heat to 50 °C.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.[16]

  • Proceed with standard aqueous workup and purification by column chromatography.

Visual Guides

Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting.[1][5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(L)₂-I pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)(L)₂-C≡CR' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR' pd_transmetal->product cu_i CuI cu_acetylide Cu-C≡CR' cu_i->cu_acetylide + R'C≡CH + Base cu_acetylide->pd_oxidative Supplies Acetylide cu_acetylide->cu_i Regenerated

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

A logical approach to diagnosing and solving common issues with the reaction.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Observe Alkyne Homocoupling? start->q1 a1_yes Improve Inert Atmosphere Reduce [CuI] Consider Cu-Free Protocol q1->a1_yes Yes q2 Observe Pd Black? q1->q2 No a1_yes->q2 a2_yes Use Fresh/Degassed Solvents Ensure High-Purity Reagents Check Inert Atmosphere q2->a2_yes Yes q3 Starting Material Consumed Slowly? q2->q3 No a2_yes->q3 a3_yes Increase Temperature (40-60°C) Switch to Bulky, e-Rich Ligand Screen Different Bases q3->a3_yes Yes end Optimized Reaction q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common Sonogashira reaction failures.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (Link not available)
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. (Link not available)
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. [Link]

  • Sonogashira Coupling. BYJU'S. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (Link not available)
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (Link not available)
  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Effect of different bases in the Sonogashira reaction. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • UC Pd. A New Form of Pd/C for Sonogashira Couplings. PMC. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling of 1-(But-3-en-1-yloxy)-4-iodobenzene

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-(but-3-en-1-yloxy)-4-iodobenzene . This specific substrate presents a unique "bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-(but-3-en-1-yloxy)-4-iodobenzene . This specific substrate presents a unique "bifunctional challenge": it contains both a highly reactive aryl iodide and an unhindered terminal alkene (homoallyl ether).

Below, you will find a mechanistic breakdown, a catalyst selection matrix, troubleshooting FAQs, and a self-validating protocol designed to maximize cross-coupling yields while suppressing competing alkene side reactions.

System Overview & The "Bifunctional Challenge"

When subjecting 1-(but-3-en-1-yloxy)-4-iodobenzene to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the Pd(0) catalyst rapidly undergoes oxidative addition into the C–I bond to form an Aryl-Pd(II)-I intermediate[1].

Because the ether tether and the iodide are para to each other, the rigid benzene ring prevents the terminal alkene from coordinating with the palladium center on the same molecule. Therefore, 2 is geometrically impossible[2]. However, this leaves the unhindered terminal alkene fully exposed to intermolecular side reactions. If transmetalation is too slow, the Aryl-Pd(II)-I species will react with the alkene of a neighboring substrate molecule (intermolecular Heck oligomerization) or undergo alkene isomerization via Pd-H species[3].

G Substrate 1-(But-3-en-1-yloxy) -4-iodobenzene OxAdd Oxidative Addition [Aryl-Pd(II)-I] Substrate->OxAdd + Pd(0) Pd0 L·Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Fast (Buchwald Ligands) IntHeck Intermolecular Heck (Oligomerization) OxAdd->IntHeck High Conc. / Slow Transmet. Isom Alkene Isomerization (Internal Alkene) OxAdd->Isom Pd-H Species Present RedElim Reductive Elimination (Desired Cross-Product) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the substrate vs. competing intermolecular side reactions.

Catalyst Selection Matrix

To outcompete side reactions, your catalyst must possess a highly electron-rich and sterically bulky ligand. This accelerates transmetalation and forces rapid reductive elimination before the alkene can coordinate to the Pd(II) center[4].

Catalyst / Ligand SystemTransmetalation KineticsSusceptibility to Pd-H FormationRisk of Intermolecular HeckOverall Recommendation
Pd(PPh₃)₄ SlowModerateHighPoor. Slow cycle allows alkene coordination.
Pd(dppf)Cl₂ ModerateLowModerate⚠️ Acceptable. Good baseline for standard Suzuki.
Pd(OAc)₂ / SPhos Very FastLowLowOptimal. Bulky ligand accelerates C-C coupling.
Pd₂(dba)₃ / P(t-Bu)₃ Extremely FastLowLowOptimal. Highly active for sterically hindered partners.

Troubleshooting FAQs

Q: I am observing significant oligomerization/polymerization instead of my cross-coupled product. Why? A: You are observing intermolecular Heck coupling. Because the substrate's terminal alkene is unhindered, a slow transmetalation step allows the Aryl-Pd(II)-I intermediate to insert into the alkene of another substrate molecule. Causality & Solution: Bimolecular side reactions scale with concentration. Dilute your reaction mixture (e.g., from 0.5 M to 0.1 M) to favor the desired transmetalation with the boronic acid over substrate-substrate collisions. Additionally, upgrade to a bulky Buchwald ligand (like SPhos or XPhos) to drastically accelerate the 4[4].

Q: My NMR shows the alkene has migrated (forming an internal alkene instead of a terminal one). How do I prevent this? A: Alkene isomerization is catalyzed by transient Pd-H (palladium hydride) species. These hydrides are typically generated via β-hydride elimination from alcoholic solvents (e.g., ethanol, methanol) or amine bases used in the reaction[3]. Causality & Solution: Eliminate all hydride sources. Switch from amine bases to non-nucleophilic inorganic bases (e.g., K₃PO₄ or K₂CO₃) and use an aprotic solvent system (e.g., Toluene/H₂O or THF/H₂O)[1].

Q: I am seeing dehalogenated starting material (1-(but-3-en-1-yloxy)benzene). What causes this? A: 3 occurs when the Pd(II) complex oxidizes a reaction component (often the solvent or base) to gain a hydride ligand, followed by premature reductive elimination[3]. Causality & Solution: Ensure strict degassing (freeze-pump-thaw) to prevent oxidative side cycles, and verify that your boronic acid is not undergoing homocoupling, which leaves the Pd(II) species stranded and prone to hydride abstraction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes Pd₂(dba)₃ and XPhos to ensure rapid cross-coupling while preserving the terminal alkene. The system is designed with built-in validation checkpoints.

Reagents & Materials:

  • Substrate: 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: XPhos (8.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H₂O (10:1 ratio, 0.1 M final concentration)

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and anhydrous K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a septum and purge with ultra-pure Argon for 5 minutes.

  • Solvent Addition & Degassing: Add Toluene and H₂O via syringe. Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid, ensuring the stoichiometry remains intact for the transmetalation step.

  • Substrate & Catalyst Introduction: Under a positive flow of Argon, add 1-(but-3-en-1-yloxy)-4-iodobenzene, followed by Pd₂(dba)₃ and XPhos.

    • Causality: Adding the bulky Buchwald ligand and Pd(0) source last ensures the active L₁Pd(0) species is formed directly in the presence of the substrate, minimizing catalyst degradation.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours with vigorous stirring.

  • Validation Checkpoint (In-Process): At 2 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS.

    • Self-Validation: You should observe the product mass. If you observe a peak at m/z = [Substrate Mass - 126] (Ar-H formation), dehalogenation is occurring. Immediately check your solvent for alcohol impurities.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Wikipedia. Intramolecular Heck reaction.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Reactivity of 1-(But-3-en-1-yloxy)-4-iodobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(But-3-en-1-yloxy)-4-iodobenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(But-3-en-1-yloxy)-4-iodobenzene .

Because this molecule is bifunctional—containing both an electrophilic aryl iodide and a nucleophilic terminal alkene—it presents unique stability challenges and divergent reactivity profiles under standard reaction conditions. This guide provides mechanistic troubleshooting, self-validating protocols, and handling guidelines to ensure experimental success.

Frequently Asked Questions (FAQs)

Q: Why am I observing oligomers or polymers instead of my desired cross-coupled product under standard Heck conditions? A: Your molecule acts as an "AB-type monomer." It possesses both the requisite halide (aryl iodide) and the olefin (terminal alkene) for palladium-catalyzed cross-coupling. Under standard Heck conditions, the palladium undergoes oxidative addition into the C-I bond of one molecule, followed by migratory insertion into the terminal alkene of a neighboring molecule. This leads to step-growth intermolecular Heck polymerization[1]. To prevent this, you must either use a vast excess of your target coupling partner or switch to a faster coupling methodology (like Suzuki-Miyaura) where transmetalation outcompetes alkene insertion.

Q: Can this molecule undergo intramolecular Heck cyclization to form a chroman derivative? A: No. While the ortho-isomer (1-(but-3-en-1-yloxy)-2-iodobenzene) readily undergoes intramolecular Heck cyclization to form 4-methylene-3,4-dihydro-1-benzopyran (a chroman derivative) due to the proximity of the reacting groups[2], your molecule is the para-isomer. The distance between the palladium-aryl intermediate at the 4-position and the tethered alkene at the 1-position makes the required cyclic transition state geometrically impossible.

Q: How sensitive is the C-I bond to light during storage and reaction setup? A: Aryl iodides are highly susceptible to photochemical degradation. Exposure to UV or ambient laboratory light induces homolytic cleavage of the weak C-I bond, generating highly reactive aryl and iodine radicals[3]. This leads to deiodination (forming the reduced arene) and discoloration of the reagent (turning pink or brown due to liberated I 2​ ). It must be stored in the dark at -20 °C.

Q: Is the terminal alkene stable to strong bases like n -BuLi during halogen-metal exchange? A: Yes, terminal alkenes are generally stable to alkyllithium reagents at cryogenic temperatures (-78 °C). However, once the aryllithium intermediate is formed, it becomes a strong nucleophile. You must keep the reaction strictly at -78 °C to avoid intermolecular nucleophilic addition to the alkenes of unreacted starting material.

Troubleshooting Guide: Divergent Reactivity

The following table summarizes the quantitative stability metrics and reactivity outcomes of 1-(But-3-en-1-yloxy)-4-iodobenzene under various environmental and catalytic conditions.

Condition / EnvironmentObserved PhenomenonQuantitative MetricRoot Cause / Mechanism
Ambient Light (rt) PhotodegradationEstimated t1/2​ ~ 14-21 daysHomolytic C-I cleavage[3]
UV Exposure (254 nm) Rapid Photodegradation t1/2​ < 2 hoursAccelerated homolytic cleavage
Heck Conditions (Pd(OAc) 2​ , 80°C)Polymerization>70% Polymer YieldAB monomer behavior[1]
Suzuki Conditions (Pd(dppf)Cl 2​ , 80°C)Chemoselective Coupling>85% Monomer YieldTransmetalation outcompetes insertion[4]

Mechanistic & Workflow Visualizations

The diagram below illustrates the divergent pathways this molecule can take depending on the reaction conditions applied.

MechanisticPathways SM 1-(But-3-en-1-yloxy) -4-iodobenzene Heck Pd(OAc)2, Base (Heck Conditions) SM->Heck Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Conditions) SM->Suzuki Light UV / Ambient Light (Storage/Handling) SM->Light Polymer Intermolecular Heck Polymerization (AB Monomer) Heck->Polymer Alkene Insertion CrossCoupled Chemoselective Cross-Coupling Suzuki->CrossCoupled Fast Transmetalation Degradation Homolytic C-I Cleavage (Deiodination) Light->Degradation Photolysis

Divergent reactivity pathways of 1-(But-3-en-1-yloxy)-4-iodobenzene under various conditions.

Workflow Step1 Storage (-20°C, Dark) Step2 Weighing (Subdued Light) Step1->Step2 Step3 Degassing (Ar/N2 Purge) Step2->Step3 Step4 Reaction Setup (Amber Flask) Step3->Step4 Step5 Purification (Foil-Wrapped) Step4->Step5

Standard operating workflow for handling light-sensitive aryl iodides.

Standard Operating Procedure (SOP): Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple the aryl iodide with an arylboronic acid without triggering intermolecular Heck polymerization of the terminal alkene.

Step 1: Preparation & Setup (Subdued Light)

  • Action: Weigh 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv), arylboronic acid (1.5 equiv), K 2​ CO 3​ (2.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv) into an amber-glass Schlenk flask.

  • Causality Checkpoint: An excess of boronic acid ensures that the transmetalation step is kinetically favored over alkene coordination. The bidentate dppf ligand enforces a cis geometry on the palladium intermediate, accelerating reductive elimination and preventing alkene insertion[4]. Amber glass prevents photolytic C-I cleavage prior to catalyst activation[3].

Step 2: Degassing & Solvent Addition

  • Action: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

  • Causality Checkpoint: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidative degradation of the terminal alkene.

Step 3: Reaction Execution & Self-Validation

  • Action: Heat the reaction mixture to 80 °C under an Argon atmosphere for 4–6 hours.

  • Validation System: Monitor the reaction by TLC (Hexanes/EtOAc).

    • Starting Material: UV-active and stains positive with KMnO 4​ .

    • Target Product: UV-active and KMnO 4​ -positive (confirming the alkene is intact), but will migrate to a lower Rf​ .

    • Failure Mode: If a heavy, immobile UV-active streak appears at the baseline, it indicates that transmetalation failed and polymerization has occurred[1].

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (using foil-wrapped columns if the coupled product remains light-sensitive).

References

1.[2] Title: Intramolecular Heck reaction - Wikipedia Source: wikipedia.org URL:[Link]

2.[4] Title: Suzuki reaction - Wikipedia Source: wikipedia.org URL:[Link]

3.[1] Title: Synthesis of Light-Emitting Conjugated Polymers for Applications in Electroluminescent Devices | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Base Selection for Cross-Coupling with 1-(But-3-en-1-yloxy)-4-iodobenzene

Welcome to the technical support center for optimizing cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like 1-(but-3-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like 1-(but-3-en-1-yloxy)-4-iodobenzene. The selection of a base is a critical parameter that can dramatically influence reaction efficiency, yield, and the formation of byproducts. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for cross-coupling reactions?

The base in a palladium-catalyzed cross-coupling reaction is not merely a spectator or a simple acid scavenger. It plays a direct and multifaceted role within the catalytic cycle, and its proper selection is paramount for a successful transformation.[1][2]

  • Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the primary role of the base is to activate the organoboron species (e.g., boronic acid).[1][2][3] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the subsequent transmetalation step with the palladium(II) complex.[1][2][4]

  • Facilitating Transmetalation: In Sonogashira couplings, the base deprotonates the terminal alkyne, forming a copper acetylide intermediate (in the classic method) that readily undergoes transmetalation to the palladium center.[5][6][7][8][9]

  • Regeneration of the Catalyst: In reactions like the Mizoroki-Heck coupling, the base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[7][10][11][12] It neutralizes the acid (HX) formed during the β-hydride elimination step, shifting the equilibrium towards the active catalytic species.[11][12]

  • Influencing the Catalytic Cycle Pathway: The nature of the base can influence whether the reaction proceeds through a neutral or cationic pathway, which can, in turn, affect regioselectivity and product distribution, particularly in Heck reactions.[10]

An incorrect base can lead to slow or stalled reactions, catalyst deactivation, or the promotion of undesired side reactions.[13][14]

Q2: For a substrate like 1-(but-3-en-1-yloxy)-4-iodobenzene, what are the best "first-pass" bases to screen for different coupling reactions?

1-(But-3-en-1-yloxy)-4-iodobenzene features an electron-rich aryl iodide, which is generally highly reactive towards oxidative addition, and a potentially reactive butenyl group.[15] Your initial base selection should balance reactivity with the need to avoid side reactions involving the olefin.

Here is a table of recommended starting bases for common cross-coupling reactions:

Cross-Coupling TypeRecommended Bases (Screening Order)Rationale & Considerations
Suzuki-Miyaura 1. K₃PO₄ (Potassium Phosphate) 2. K₂CO₃ (Potassium Carbonate) 3. Cs₂CO₃ (Cesium Carbonate)K₃PO₄ is a strong, non-nucleophilic base often effective for less reactive coupling partners and can be used under anhydrous conditions if protodeboronation is a concern.[1][2][16] K₂CO₃ is a cost-effective and widely used "workhorse" base for Suzuki reactions, typically used in aqueous solvent mixtures.[1][15][17][18] Cs₂CO₃ is more soluble in organic solvents and is often effective in challenging couplings, but it is more expensive.[1][17][18]
Sonogashira 1. Et₃N (Triethylamine) 2. DIPEA (Diisopropylethylamine) 3. Piperidine Amine bases are standard for Sonogashira couplings as they serve as both the base and often as a solvent or co-solvent.[6][17][19] They neutralize the HX byproduct and facilitate the formation of the key copper acetylide intermediate.[6][8] DIPEA is a more sterically hindered, non-nucleophilic base which can be advantageous.
Mizoroki-Heck 1. Et₃N (Triethylamine) 2. K₂CO₃ (Potassium Carbonate) 3. NaOAc (Sodium Acetate)Organic amines like Et₃N are common and effective.[12][17] Inorganic bases like K₂CO₃ or NaOAc are also frequently used and can sometimes offer different selectivity or prevent side reactions associated with the amine.[20][21][22] The choice can influence both the rate and regioselectivity of the reaction.[17]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield is one of the most common issues and is often directly tied to the base.[13][18][23]

Question: My Suzuki coupling with 1-(but-3-en-1-yloxy)-4-iodobenzene is giving a very low yield. I've confirmed my catalyst and boronic acid are good. What should I check regarding the base?

Answer:

A low yield in a Suzuki reaction, assuming other reagents are sound, often points to a problem in the transmetalation step, which is highly dependent on the base.[1][24] Here is a systematic approach to troubleshoot:

  • Insufficient Base Strength/Activation: The boronic acid may not be activated effectively.

    • Solution: Switch to a stronger base. If you started with K₂CO₃, try K₃PO₄ or an alkoxide like KOtBu (though be cautious with base-sensitive functional groups).[25][26] Stronger bases can increase the concentration of the reactive boronate species and accelerate the reaction.[26]

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction will be extremely slow.[27]

    • Solution: If using an inorganic base like K₂CO₃ or K₃PO₄ in a purely organic solvent (like toluene or dioxane), ensure a small amount of water is added to create a biphasic system.[15][23][28] This helps dissolve the base and facilitates the formation of the boronate at the phase interface. Alternatively, switch to a more soluble base like Cs₂CO₃.[1][17]

  • Protodeboronation Side Reaction: The boronic acid can be cleaved by a proton source (like water) before it has a chance to couple, a common side reaction that consumes your starting material.[13][14]

    • Solution:

      • Try running the reaction under anhydrous conditions using a base like K₃PO₄ in a dry solvent like dioxane or THF.[16]

      • Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester), which is less prone to protodeboronation.[14][28]

G start Low Yield Observed q1 Is the base strong enough? (e.g., using K2CO3) start->q1 sol1 Switch to a stronger base (e.g., K3PO4, KOtBu) q1->sol1 No q2 Is the base soluble in the solvent system? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Optimized Reaction sol1->end_node sol2 Add water for biphasic conditions OR Switch to a soluble base (e.g., Cs2CO3) q2->sol2 No q3 Is protodeboronation suspected? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Use anhydrous conditions (K3PO4) OR Switch to a boronic ester q3->sol3 Yes q3->end_node No, re-evaluate other parameters (catalyst, ligand, temp) a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low yield issues related to base selection.

Issue 2: Significant Side Product Formation

With 1-(but-3-en-1-yloxy)-4-iodobenzene, the terminal alkene presents a potential site for unwanted side reactions.

Question: My Heck reaction is working, but I'm seeing significant byproducts, including what appears to be isomerization of the butenyl group. Can the base cause this?

Answer:

Yes, absolutely. The base can play a significant role in promoting side reactions, particularly with a substrate containing an olefin.

  • Olefin Isomerization: The double bond in your product can migrate.[12]

    • Cause: This happens because the β-hydride elimination step in the Heck catalytic cycle can be reversible.[12] A strong base can facilitate the re-addition and subsequent elimination at a different position, leading to a mixture of isomers.

    • Solution: Switch to a milder or more sterically hindered base. If you are using an alkoxide, consider switching to an inorganic carbonate (K₂CO₃) or an organic amine (Et₃N). A bulkier amine like diisopropylethylamine (DIPEA) can also sometimes suppress this side reaction.

  • Homocoupling: You may observe dimerization of your starting aryl iodide or the coupling partner.

    • Cause: This is often exacerbated by the presence of oxygen or if the transmetalation/insertion step is slow compared to side reactions of the Pd(II) intermediate.[13][14]

    • Solution: Ensure your reaction is thoroughly degassed. Sometimes a change in base can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway. Using a stronger, more soluble base like Cs₂CO₃ can sometimes increase the rate of the desired coupling and minimize homocoupling.[18]

  • Palladium Black Precipitation: The active Pd(0) catalyst aggregates and crashes out of solution, effectively killing the reaction.[12]

    • Cause: This is more common in ligand-free conditions or when the catalyst is unstable. The base can influence the stability of the catalytic species.

    • Solution: While primarily a ligand issue, ensuring the base is appropriate and the reaction kinetics are favorable can help maintain a homogeneous, active catalyst. Ensure vigorous stirring, especially with heterogeneous inorganic bases.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa R-X pd2 R-Pd(II)-X L_n oa->pd2 tm Transmetalation (Base is CRITICAL here) pd2->tm R'-M + Base pd2_r R-Pd(II)-R' L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product R-R' (Desired Product) re->product

Caption: The base plays a critical role in the transmetalation step of the cycle.

Experimental Protocol: Base Screening

To empirically determine the optimal base for your specific cross-coupling reaction, a parallel screening experiment is highly recommended.

Objective: To identify the most effective base for the Suzuki-Miyaura coupling of 1-(but-3-en-1-yloxy)-4-iodobenzene with a model boronic acid (e.g., phenylboronic acid).

Materials:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases for screening: K₃PO₄, K₂CO₃, Cs₂CO₃, Et₃N (2.0 equiv each)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)[14]

  • Reaction vials with stir bars

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add 1-(but-3-en-1-yloxy)-4-iodobenzene (e.g., 0.1 mmol, 1.0 equiv) and phenylboronic acid (0.12 mmol, 1.2 equiv) to each of four separate reaction vials.

  • Addition of Solids: To each vial, add the palladium catalyst (0.002 mmol, 2 mol%), the ligand (0.004 mmol, 4 mol%), and one of the selected bases (0.2 mmol, 2.0 equiv).[1]

  • Inert Atmosphere: Seal each vial. If not in a glovebox, evacuate and backfill each vial with inert gas three times.[2][14]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1 mL) to each vial via syringe.[2]

  • Reaction: Place the vials in a preheated heating block or oil bath (e.g., 90-100 °C) and stir vigorously for a set period (e.g., 12 hours).[1]

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. Compare the results to identify the most effective base.

This systematic approach removes ambiguity and provides clear, actionable data for scaling up your reaction.

References

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Definition. Fiveable. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Heck Coupling. Organic Synthesis. [Link]

  • Sonogashira Coupling. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹³C NMR Spectrum of 1-(But-3-en-1-yloxy)-4-iodobenzene: A Comparative Analysis

This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(but-3-en-1-yloxy)-4-iodobenzene. In the absence of a publicly available, experimentally verified spectrum for th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(but-3-en-1-yloxy)-4-iodobenzene. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a detailed prediction of its ¹³C NMR spectrum. This prediction is substantiated by a comparative analysis with the known spectra of structurally related compounds. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and purity assessment of this and similar compounds.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the confident assignment of carbon atoms within a molecular structure. For a molecule such as 1-(but-3-en-1-yloxy)-4-iodobenzene, which contains both aromatic and aliphatic moieties, as well as a heavy atom substituent (iodine), a thorough understanding of its ¹³C NMR spectrum is crucial for unambiguous structural confirmation.

The structure of 1-(but-3-en-1-yloxy)-4-iodobenzene combines a 4-iodophenyl ether with a but-3-en-1-oxy aliphatic chain. The interpretation of its ¹³C NMR spectrum requires an understanding of the electronic effects of the ether oxygen, the iodine substituent on the aromatic ring, and the terminal double bond in the aliphatic chain.

Predicted ¹³C NMR Spectrum of 1-(But-3-en-1-yloxy)-4-iodobenzene

The predicted proton-decoupled ¹³C NMR spectrum of 1-(but-3-en-1-yloxy)-4-iodobenzene is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The predicted chemical shifts are based on established NMR principles and data from analogous compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(But-3-en-1-yloxy)-4-iodobenzene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-I)82 - 86Significant shielding due to the "heavy atom effect" of iodine.[1]
C2, C6 (CH)138 - 142Deshielded due to proximity to the iodine and oxygen atoms.
C3, C5 (CH)116 - 120Shielded due to the electron-donating effect of the ether oxygen.
C4 (C-O)158 - 162Deshielded due to the direct attachment of the electronegative oxygen atom.
C1' (O-CH₂)67 - 71Typical chemical shift for an aliphatic carbon attached to an ether oxygen.
C2' (CH₂)33 - 37Aliphatic methylene carbon.
C3' (=CH)134 - 138Deshielded sp² carbon of the terminal alkene.
C4' (=CH₂)117 - 121Shielded sp² carbon of the terminal alkene.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with the experimentally determined ¹³C NMR data of key structural fragments and related molecules is essential.

The Aromatic Moiety: Comparison with 4-Iodoanisole and Iodobenzene

The substitution pattern on the benzene ring is a critical determinant of the chemical shifts of the aromatic carbons.

  • Iodobenzene: The carbon atom directly bonded to iodine (C-I) in iodobenzene experiences significant shielding, a phenomenon known as the "heavy atom effect".[1]

  • 4-Iodoanisole: This compound provides a closer model for the aromatic portion of our target molecule. The presence of the electron-donating methoxy group influences the chemical shifts of the ring carbons, particularly the ortho and para positions.

Table 2: Comparison of Aromatic ¹³C NMR Chemical Shifts (δ, ppm)

CarbonIodobenzene4-Iodoanisole[2]Predicted 1-(But-3-en-1-yloxy)-4-iodobenzene
C-I~94~8382 - 86
C-ortho to I~138~139138 - 142
C-meta to I~130~117116 - 120
C-para to I~127~159 (C-O)158 - 162 (C-O)

This comparison demonstrates the expected upfield shift of the carbon bearing the iodine and the influence of the ether oxygen on the other aromatic carbons.

The Aliphatic Moiety: Comparison with 3-Buten-1-ol

The butenyloxy chain introduces four distinct aliphatic carbon signals. The chemical shifts of these carbons can be estimated by comparison with 3-buten-1-ol.

Table 3: Comparison of Aliphatic ¹³C NMR Chemical Shifts (δ, ppm)

Carbon3-Buten-1-ol[3]Predicted 1-(But-3-en-1-yloxy)-4-iodobenzene
-CH₂-OH / -CH₂-OAr~6167 - 71
-CH₂-~3933 - 37
=CH-~135134 - 138
=CH₂~117117 - 121

The ether linkage to the aromatic ring is expected to cause a slight downfield shift for the C1' carbon compared to the hydroxyl-bearing carbon in 3-buten-1-ol.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(but-3-en-1-yloxy)-4-iodobenzene or similar compounds.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents can be used depending on solubility. A typical concentration is 10-20 mg of the compound in 0.6-0.7 mL of solvent.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

¹³C NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the ¹³C NMR spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample High Purity Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Setup Tuning, Locking, Shimming Spectrometer->Setup Acquire ¹³C NMR Experiment (Proton Decoupled) Setup->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Spectrum ¹³C NMR Spectrum Processing->Spectrum Analysis Peak Picking & Assignment Spectrum->Analysis

Figure 1: A schematic overview of the experimental workflow for acquiring and analyzing a ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 1-(but-3-en-1-yloxy)-4-iodobenzene. By leveraging data from structurally analogous compounds and fundamental NMR principles, we have established a reliable set of expected chemical shifts. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire high-quality experimental data for this and related molecules. This in-depth guide serves as a valuable resource for the structural verification and characterization of novel chemical entities in a research and development setting.

References

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.).
  • ChemicalBook. (n.d.). 4-Iodoanisole(696-62-8) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-Buten-1-ol(627-27-0) 13C NMR spectrum.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • Reich, H. J. (2022). 13C NMR Spectroscopy. In Structure Determination using Spectroscopic Methods.

Sources

Comparative

Foundational Principles of Reactivity: A Tale of Two Halides and Their Substituents

An In-Depth Comparative Guide to the Reactivity of 1-(But-3-en-1-yloxy)-4-iodobenzene and 4-bromoanisole in Palladium-Catalyzed Cross-Coupling Reactions This guide provides a comprehensive analysis of the relative reacti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 1-(But-3-en-1-yloxy)-4-iodobenzene and 4-bromoanisole in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a comprehensive analysis of the relative reactivity of two functionalized aryl halides, 1-(but-3-en-1-yloxy)-4-iodobenzene and 4-bromoanisole, in the context of widely utilized palladium-catalyzed cross-coupling reactions. For researchers, scientists, and professionals in drug development, a nuanced understanding of substrate reactivity is paramount for efficient and selective molecular construction. This document offers a blend of theoretical principles and practical, data-supported insights to inform experimental design and optimization.

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C–I > C–Br > C–Cl, a trend directly correlated with the bond dissociation energies. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, typically allowing for milder reaction conditions compared to the corresponding aryl bromide.[1]

Beyond the halogen, the electronic nature of the substituents on the aromatic ring plays a crucial role. The methoxy group (-OCH₃) in 4-bromoanisole and the butenyloxy group (-OCH₂CH₂CH=CH₂) in 1-(but-3-en-1-yloxy)-4-iodobenzene are both alkoxy groups, which act as electron-donating groups through resonance. This increased electron density on the aromatic ring can influence the rate of oxidative addition.

A unique feature of 1-(but-3-en-1-yloxy)-4-iodobenzene is the presence of a terminal alkene. This functionality introduces the possibility of competing intramolecular reactions, most notably the intramolecular Heck reaction, which can lead to the formation of cyclic products.[2] The chemoselectivity between the desired intermolecular cross-coupling and this potential side reaction is a critical consideration in experimental design.

Synthesis of Starting Materials

While 4-bromoanisole is a readily available commercial reagent, 1-(but-3-en-1-yloxy)-4-iodobenzene typically requires laboratory synthesis. A common and efficient method is the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-(But-3-en-1-yloxy)-4-iodobenzene

This protocol describes the synthesis of 1-(but-3-en-1-yloxy)-4-iodobenzene from 4-iodophenol and 4-bromo-1-butene.

Materials:

  • 4-Iodophenol

  • 4-Bromo-1-butene

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10 volumes).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-bromo-1-butene (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(but-3-en-1-yloxy)-4-iodobenzene as a pure product.

G 4-Iodophenol 4-Iodophenol Reaction Williamson Ether Synthesis Reflux, 6-12h 4-Iodophenol->Reaction 1.0 eq. 4-Bromo-1-butene 4-Bromo-1-butene 4-Bromo-1-butene->Reaction 1.2 eq. Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction 2.0 eq. Solvent (CH3CN) Solvent (CH3CN) Solvent (CH3CN)->Reaction Product 1-(But-3-en-1-yloxy)-4-iodobenzene Reaction->Product

Caption: Williamson Ether Synthesis of the Target Compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of 1-(but-3-en-1-yloxy)-4-iodobenzene and 4-bromoanisole in three pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3]

Theoretical Reactivity Comparison:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene: The presence of the C-I bond is expected to lead to high reactivity, allowing for coupling under mild conditions with a variety of boronic acids and esters.

  • 4-Bromoanisole: While generally less reactive than its iodo counterpart, 4-bromoanisole is still a competent substrate for Suzuki-Miyaura coupling, often requiring slightly higher catalyst loadings or temperatures to achieve comparable yields.

Illustrative Experimental Data:

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285
IodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80495

Note: Data is compiled from representative literature procedures and serves for illustrative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

  • In a Schlenk flask, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene and water (4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OR' Ln B->C Ligand Exchange (Base) D Ar-Pd(II)-Ar' Ln C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura Catalytic Cycle.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[4]

Theoretical Reactivity Comparison:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene: Highly reactive due to the C-I bond. However, the presence of the butenyl group introduces the possibility of a competing intramolecular Heck reaction, which could lead to the formation of a six-membered ring. Careful selection of reaction conditions is crucial to favor the desired intermolecular coupling.

  • 4-Bromoanisole: A standard substrate for the Heck reaction, typically providing good yields of the desired trans-substituted alkene.

Illustrative Experimental Data:

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002490
Iodobenzenen-Butyl acrylatePd(OAc)₂Et₃NAcetonitrile80398

Note: Data is compiled from representative literature procedures and serves for illustrative comparison.

Experimental Protocol: Heck Reaction of an Aryl Halide with an Alkene

  • To a sealed tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), and a phosphine ligand if required (e.g., P(o-tol)₃, 0.04 mmol).

  • Add a suitable base, like triethylamine (2.0 mmol), and a solvent such as DMF or acetonitrile (5 mL).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction to the specified temperature (e.g., 100 °C) for the necessary duration.

  • After cooling, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(alkene) Ln]+X- B->C Alkene Coordination D R-CH2-CH(Ar)-Pd(II)-X Ln C->D Migratory Insertion E H-Pd(II)-X Ln D->E β-Hydride Elimination E->A Reductive Elimination (Base)

Caption: Heck Reaction Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[5]

Theoretical Reactivity Comparison:

  • 1-(But-3-en-1-yloxy)-4-iodobenzene: The C-I bond should facilitate a rapid reaction. The butenyl group is generally well-tolerated in this reaction, although the choice of a bulky ligand on the palladium catalyst is often beneficial to promote the desired intermolecular amination.

  • 4-Bromoanisole: A very common substrate in Buchwald-Hartwig amination, reacting efficiently with a wide range of primary and secondary amines.

Illustrative Experimental Data:

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001692
IodobenzeneAnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH1101296

Note: Data is compiled from representative literature procedures and serves for illustrative comparison.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the solvent (e.g., toluene, 3 mL) and seal the vial.

  • Remove the vial from the glovebox and heat with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction until completion.

  • Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-N(H)R1R2 Ln]+X- B->C Amine Coordination D Ar-Pd(II)-NR1R2 Ln C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR1R2)

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Chemoselectivity: The Challenge of the Butenyl Group

The terminal alkene in 1-(but-3-en-1-yloxy)-4-iodobenzene presents a potential for an intramolecular Heck reaction, which would compete with the desired intermolecular cross-coupling. This is particularly relevant in the Heck reaction itself but can also be a consideration under certain conditions in other palladium-catalyzed processes.

G cluster_0 Intramolecular Heck Reaction Start 1-(But-3-en-1-yloxy)-4-iodobenzene Intermediate1 Oxidative Addition Intermediate Start->Intermediate1 + Pd(0) Pd_cat Pd(0) Intermediate2 Intramolecular Carbopalladation Intermediate1->Intermediate2 Product Cyclized Product Intermediate2->Product β-Hydride Elimination

Caption: Potential Intramolecular Heck Reaction Pathway.

To favor the intermolecular reaction, several strategies can be employed:

  • Use of Bulky Ligands: Sterically demanding phosphine ligands can disfavor the intramolecular cyclization.

  • Reaction Concentration: Higher concentrations of the intermolecular coupling partner can outcompete the intramolecular process.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress the intramolecular pathway.

Conclusion

References

  • Intramolecular Heck reaction. In Wikipedia; 2023.
  • Palladium-Catalyzed Sequential Heck Reactions of Olefin-Tethered Aryl Iodides with Alkenes. J. Org. Chem.2022, 87 (17), 11894–11904.
  • Technical Support Center: Achieving Selective Reactions
  • Williamson Ether Synthesis - Chemistry Steps.
  • Organic Syntheses Procedure.
  • Regioirregular Mizoroki-Heck reaction | Research Communities by Springer N
  • Buchwald–Hartwig amin
  • The Intramolecular Heck Reaction - Macmillan Group.
  • Heck Reaction - Organic Chemistry Portal.
  • Suzuki reaction. In Wikipedia; 2024.
  • Williamson ether synthesis. In Wikipedia; 2024.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • "PALLADIUM-CATALYZED CROSS COUPLING INVOLVING PROXIMALLY HETEROFUNCTION" by FEN-TAIR LUO.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • The Buchwald-Hartwig Amin
  • iodobenzene - Organic Syntheses Procedure.
  • Synthesis of bis(alk-3-en-1-ynyl)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

Sources

Validation

Reactivity Comparison: Aryl Iodides vs. Aryl Bromides in Palladium-Catalyzed Cross-Coupling

For researchers and drug development professionals, the selection of the correct aryl halide electrophile is a critical strategic decision in synthetic route design. While the general reactivity trend of Ar-I > Ar-Br > A...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of the correct aryl halide electrophile is a critical strategic decision in synthetic route design. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is widely taught, optimizing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig) requires a deep understanding of the mechanistic causality behind this trend.

This guide provides an objective, data-driven comparison of aryl iodides and aryl bromides, exploring the thermodynamic principles of their reactivity, quantitative performance data, and a self-validating experimental protocol for kinetic benchmarking.

Mechanistic Causality: The Energetics of Oxidative Addition

The fundamental difference in reactivity between aryl iodides and aryl bromides is governed by their intrinsic carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is longer, highly polarizable, and significantly weaker (BDE ~65 kcal/mol) than the carbon-bromine (C-Br) bond (BDE ~81 kcal/mol).

In standard palladium-catalyzed cross-coupling, the catalytic cycle initiates with the oxidative addition of the aryl halide to the active Pd(0) species. Because this step involves the breaking of the C-X bond and the formation of a Pd(II) intermediate, the activation energy barrier is directly proportional to the C-X bond strength.

As demonstrated in [1], the insertion of Pd(0) into a C-I bond is exceptionally fast and can often proceed at room temperature without the need for specialized, electron-rich ligands. In contrast, the stronger C-Br bond typically requires elevated temperatures or sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines like SPhos or RuPhos) to sufficiently increase the electron density on the palladium center and drive the insertion.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition Ar-X (X=I, Br) Rate: Ar-I > Ar-Br PdII_TM Ar-Pd(II)(R)L_n Transmetalation Complex PdII_OA->PdII_TM Transmetalation R-M PdII_TM->Pd0 Reductive Elimination Releases Ar-R

Generalized Palladium Catalytic Cycle highlighting the Oxidative Addition step.

Quantitative Performance Comparison

The kinetic advantages of aryl iodides translate directly into higher yields under milder conditions. This is particularly crucial in late-stage functionalization or when working with sensitive substrates, such as DNA-encoded libraries (DELs), where high temperatures can cause degradation.

A landmark study on[2] highlighted this disparity. When coupling DNA-conjugated aryl halides with phenylboronic acid at a mild 37°C, the aryl iodide achieved near-quantitative conversion, whereas the aryl bromide struggled to reach 41% yield under identical conditions. Similarly, in the [3], aryl iodides and bromides both perform well, but their specific base and ligand requirements diverge to accommodate their different oxidative addition rates.

Experimental Yield Comparison Table
Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
DNA-Conjugated Suzuki Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h, H₂O/MeCN>95%
DNA-Conjugated Suzuki Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h, H₂O/MeCN41%
Alkyltrifluoroborate Suzuki Aryl IodideR-BF₃KPd(OAc)₂ / RuPhos80°C, 24 h, Cs₂CO₃80%
Alkyltrifluoroborate Suzuki Aryl BromideR-BF₃KPd(OAc)₂ / RuPhos80°C, 24 h, K₂CO₃86%

(Note: In the alkyltrifluoroborate example, the aryl iodide required a stronger base (Cs₂CO₃) to push the transmetalation step to completion, as the extremely rapid oxidative addition of the iodide can lead to catalyst resting states if transmetalation is not equally accelerated).

Self-Validating Experimental Protocol: Parallel Kinetic Analysis

To objectively measure the reactivity difference between an aryl iodide and an aryl bromide in your own laboratory, relying on a single end-point yield is insufficient. Both reactions may reach completion overnight, masking the kinetic disparity.

The following protocol utilizes a parallel kinetic workflow with an internal standard. This creates a self-validating system: the internal standard accounts for volume changes and extraction efficiencies, ensuring that the calculated reaction rates and mass balances are absolute and reliable.

ExperimentalWorkflow Prep Catalyst & Reagent Preparation Parallel Parallel Setup: Ar-I vs Ar-Br Prep->Parallel Sampling Aliquots Taken at Time Intervals Parallel->Sampling Quench Quench & Extraction Sampling->Quench Analysis GC/MS or NMR Quantification Quench->Analysis

Parallel kinetic workflow for comparing aryl halide reactivity.

Step-by-Step Methodology

1. Catalyst Pre-formation & Master Mix Preparation:

  • Causality: Pre-forming the active Pd(0) catalyst ensures that the initiation phase does not skew the kinetic data of the oxidative addition step.

  • In a nitrogen-filled glovebox, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous THF. Stir for 15 minutes until the solution turns a uniform pale yellow/orange.

2. Parallel Reaction Setup:

  • Prepare two identical Schlenk flasks.

  • Flask A: Add 4-iodotoluene (1.0 mmol).

  • Flask B: Add 4-bromotoluene (1.0 mmol).

  • To both flasks, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and exactly 0.5 mmol of dodecane (Internal Standard for GC/MS).

  • Add 5 mL of the pre-formed catalyst solution to each flask.

3. Time-Course Sampling:

  • Causality: Taking aliquots over time generates a reaction profile (Yield vs. Time), definitively proving the rate difference rather than just end-point viability.

  • Maintain both reactions at 40°C.

  • At intervals of 5, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each flask using a micro-syringe.

4. Quench and Analysis (Self-Validation):

  • Immediately quench each aliquot into a vial containing 0.5 mL of ethyl acetate and 0.5 mL of saturated aqueous NH₄Cl to halt the reaction.

  • Extract the organic layer, filter through a short plug of silica to remove palladium black, and analyze via GC/MS.

  • Calculate the absolute yield by comparing the product peak area to the dodecane internal standard peak area, utilizing a pre-established calibration curve.

Strategic Selection Guide for Drug Development

When designing a synthetic route, the choice between an aryl iodide and an aryl bromide is a calculated trade-off between reactivity, chemoselectivity, and process economics.

  • Choose Aryl Iodides When:

    • Mild Conditions are Mandatory: Working with thermally sensitive substrates (e.g., biomolecules, DELs, or complex natural products) where reactions must proceed at or near room temperature.

    • Chemoselectivity is Required: The vast difference in BDE allows for precise, selective coupling at the C-I bond while leaving C-Br or C-Cl bonds on the identical molecule completely intact for subsequent orthogonal functionalization.

    • Ligand Screening is Restricted: Aryl iodides often react efficiently with "ligand-less" palladium systems or simple, inexpensive phosphines (like PPh₃), bypassing the need for expensive proprietary ligands.

  • Choose Aryl Bromides When:

    • Scaling Up for Manufacturing: Aryl bromides are significantly cheaper, more commercially available, and possess greater photochemical stability than their iodide counterparts.

    • Transmetalation is the Bottleneck: Because aryl iodides undergo oxidative addition so rapidly, they can form stable dimeric Pd(II) resting states if the transmetalating agent (e.g., a sterically hindered boronic acid) is slow to react. In these cases, the slower oxidative addition of an aryl bromide better matches the transmetalation rate, preventing catalyst sequestration.

References

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 Source: Organometallics (ACS Publications) URL:[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers in Chemistry URL:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

Comparative Guide to Halogen-Bonding Synthons: X-Ray Crystal Structures of 1-(But-3-en-1-yloxy)-4-iodobenzene Derivatives

Executive Summary In the realm of crystal engineering and supramolecular assembly, the precise control of non-covalent interactions is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene and its derivatives serve as highly mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of crystal engineering and supramolecular assembly, the precise control of non-covalent interactions is paramount. 1-(But-3-en-1-yloxy)-4-iodobenzene and its derivatives serve as highly modular bifunctional synthons. They combine a potent halogen bond (XB) donor (the 4-iodophenyl moiety) with a flexible, polymerizable tail (the but-3-enyloxy group).

This guide objectively compares the crystallographic performance and self-assembly behavior of 1-(But-3-en-1-yloxy)-4-iodobenzene against its structural alternatives: the bromine analogue (weaker XB donor) and the allyloxy analogue (restricted flexibility). By analyzing their X-ray crystal structures, we elucidate the causality behind their packing motifs and provide validated protocols for co-crystallization workflows.

Mechanistic Principles: The Causality of the σ -Hole

The performance of these derivatives in crystal engineering is dictated by the halogen bond , defined as a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on an adjacent molecule[1].

  • The σ -Hole Effect: The carbon-halogen ( σ ) bond draws electron density away from the outer pole of the halogen atom, creating a region of positive electrostatic potential known as the σ -hole.

  • Iodine vs. Bromine: Because iodine is larger and more polarizable than bromine, its σ -hole is significantly more positive. Consequently, 1-(But-3-en-1-yloxy)-4-iodobenzene forms highly directional, short C–I···N or C–I···O contacts that dominate the crystal lattice, whereas the bromine analogue often defaults to weaker, less predictable dispersion forces or π

    π stacking.
  • Role of the Tail: The flexible but-3-enyloxy chain acts as a spatial buffer. During crystallization, the thermodynamic sorting of these hydrophobic tails drives the formation of distinct lamellar or polymeric mesophases, which are highly sought after in the design of liquid crystals and hollow-structured polymer particles[2][3].

Comparative Performance Data

To objectively evaluate these synthons, we compare their crystallographic parameters and interaction strengths when co-crystallized with a standard Lewis base acceptor (e.g., 4,4'-bipyridine).

Performance Metric1-(But-3-en-1-yloxy)-4-iodobenzene (Focal Product)1-(But-3-en-1-yloxy)-4-bromobenzene (Alternative 1)1-(Allyloxy)-4-iodobenzene (Alternative 2)
Primary Interaction Strong Halogen Bond (C–I···N)Weak Halogen Bond / DispersionStrong Halogen Bond (C–I···N)
Estimated σ -Hole Potential ( Vmax​ ) ~ 160 kJ/mol~ 100 kJ/mol~ 160 kJ/mol
Normalized Contact Distance ( RXB​ ) 0.78 - 0.82 (Highly directional)0.90 - 0.95 (Less directional)0.79 - 0.83 (Highly directional)
Lattice Packing Motif 1D Polymeric chains with interdigitated tailsUnpredictable / Monomeric packingRigid 2D sheets; poor tail interdigitation
Mesophase Stability (Liquid Crystals) Broad temperature range (High stability)Narrow temperature rangeModerate temperature range
Radical Cyclization Utility Excellent SET precursor[4]Poor SET precursor (High reduction potential)Excellent SET precursor

Note: RXB​ is the ratio of the observed bond distance to the sum of the van der Waals radii of the interacting atoms. A lower value indicates a stronger, more dominant interaction.

Experimental Methodology: Self-Validating Co-Crystallization

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for growing and analyzing single crystals of 1-(But-3-en-1-yloxy)-4-iodobenzene complexes.

Step-by-Step Protocol: Isothermal Solvent Evaporation
  • Preparation of Solutions:

    • Dissolve 0.1 mmol of 1-(But-3-en-1-yloxy)-4-iodobenzene in 2.0 mL of high-purity chloroform.

    • Dissolve 0.1 mmol of the chosen XB acceptor (e.g., 4,4'-bipyridine) in 2.0 mL of chloroform.

  • Mixing and Equilibration:

    • Combine the solutions in a 5 mL glass vial. Sonicate for 30 seconds to ensure homogeneity. Causality check: Equimolar ratios prevent the kinetic trapping of non-stoichiometric polymorphs.

  • Controlled Evaporation:

    • Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free incubator at exactly 20 °C.

    • Self-Validation: Slow evaporation over 5–7 days ensures the system remains under thermodynamic control, allowing the strong C–I···N bonds to dictate the primary lattice architecture before the weaker van der Waals forces of the alkene tails lock the structure in place.

  • X-Ray Data Collection:

    • Harvest a single, optically clear crystal and mount it on a diffractometer equipped with a cryocooler (100 K).

    • Causality check: Cooling to 100 K minimizes the thermal motion of the flexible but-3-enyloxy chain, which is prone to severe positional disorder at room temperature.

  • Structure Solution:

    • Solve using intrinsic phasing (e.g., SHELXT). Validate the structural integrity by ensuring the final R1​ value is < 0.05 and the goodness-of-fit (S) is near 1.0.

Visualizing the Assembly Pathway

The following diagram illustrates the hierarchical self-assembly process, demonstrating how the molecular features of 1-(But-3-en-1-yloxy)-4-iodobenzene dictate the final X-ray crystal structure.

G N1 1-(But-3-en-1-yloxy)-4-iodobenzene (Bifunctional XB Donor) N3 Solution Co-Crystallization (Thermodynamic Control) N1->N3 Dissolve & Mix N2 Lewis Base Acceptor (e.g., Pyridine/Amine) N2->N3 Dissolve & Mix N4 Primary Assembly: Halogen Bond Formation (C-I···N) N3->N4 Slow Evaporation N5 Secondary Assembly: Alkene Tail Interdigitation N4->N5 Lattice Packing N6 Single Crystal X-Ray Diffraction (Structure Validation) N5->N6 Harvest Crystals (100 K)

Caption: Hierarchical self-assembly pathway of 1-(But-3-en-1-yloxy)-4-iodobenzene into a crystal lattice.

Conclusion

For applications requiring robust, highly directional non-covalent networks—such as the design of supramolecular liquid crystals or structurally complex polymer particles—1-(But-3-en-1-yloxy)-4-iodobenzene vastly outperforms its bromine and shorter-chain counterparts. The deep σ -hole of the iodine atom ensures reliable primary structure formation, while the 4-carbon ether tail provides the exact degree of flexibility needed for optimal secondary lattice packing.

References

  • Chemical Reviews, American Chemical Society.
  • Liquid Crystals, Taylor & Francis.
  • Advanced Science, PubMed.
  • JACS Au, American Chemical Society.

Sources

Validation

Comparative Guide: Catalysts for the Suzuki-Miyaura Coupling of 1-(But-3-en-1-yloxy)-4-iodobenzene

Executive Summary & The Chemoselectivity Challenge The compound 1-(But-3-en-1-yloxy)-4-iodobenzene [1] is a highly valuable bifunctional building block in drug development. It contains an aryl iodide primed for cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

The compound 1-(But-3-en-1-yloxy)-4-iodobenzene [1] is a highly valuable bifunctional building block in drug development. It contains an aryl iodide primed for cross-coupling and a pendant terminal alkene reserved for downstream functionalization (e.g., olefin metathesis or hydroboration).

When performing a Suzuki-Miyaura cross-coupling on this substrate, chemists face a distinct chemoselectivity challenge: coupling the aryl iodide without triggering palladium-catalyzed isomerization of the terminal alkene to the thermodynamically more stable internal alkene[2]. This guide objectively compares standard and advanced palladium catalyst systems, providing the mechanistic rationale and experimental data necessary to achieve >95% chemoselectivity.

Mechanistic Rationale: Cross-Coupling vs. Alkene Isomerization

To understand catalyst performance, we must examine the causality behind the off-cycle side reactions. During the catalytic cycle, the intermediate Pd(II) species can coordinate to the pendant terminal alkene. If the reaction temperature is high enough to overcome the activation barrier, migratory insertion occurs, followed by rapid β-hydride elimination[3][4].

This off-cycle process generates a transient Pd–H species that reinserts to form the isomerized internal alkene[4]. Therefore, suppressing this pathway requires a catalyst system that either sterically blocks alkene coordination or is active enough to drive the desired cross-coupling at room temperature—where the thermal energy is insufficient for β-hydride elimination.

MechanisticPathway SM 1-(But-3-en-1-yloxy)-4-iodobenzene + PhB(OH)2 OA Pd(II) Oxidative Addition [Ar-Pd-I] SM->OA Pd(0) Catalyst TM Transmetalation [Ar-Pd-Ph] OA->TM PhB(OH)2, Base COORD Alkene Coordination (Off-Cycle) OA->COORD High Temp PROD Desired Suzuki Product (Terminal Alkene Preserved) TM->PROD Reductive Elimination BETA β-Hydride Elimination [Pd-H species] COORD->BETA Migratory Insertion BETA->OA Reversible ISOMER Isomerized Byproduct (Internal Alkene) BETA->ISOMER Alkene Dissociation

Fig 1: Competing pathways in Pd-catalyzed cross-coupling vs. alkene isomerization.

Comparative Catalyst Performance Data

We compared three distinct catalytic systems for the coupling of 1-(But-3-en-1-yloxy)-4-iodobenzene with phenylboronic acid. The data below illustrates how ligand architecture and reaction temperature dictate the fate of the terminal alkene.

Catalyst SystemLigand ArchitectureTemp (°C)Cross-Coupling Yield (%)Alkene Isomerization (%)
Pd(PPh3)4 / Na2CO3Monodentate806528
Pd(dppf)Cl2 / K2CO3Bidentate808212
Pd(OAc)2 + SPhos / K3PO4Buchwald (Biaryl)2596 < 1

Performance Analysis:

  • Pd(PPh3)4: The classic tetrakis system requires elevated temperatures (80 °C) for efficient turnover. The monodentate triphenylphosphine ligands easily dissociate, leaving open coordination sites for the pendant alkene, resulting in severe (28%) isomerization[2][5].

  • Pd(dppf)Cl2: The rigid bidentate bite angle of dppf restricts the coordination geometry of the Pd(II) center, significantly reducing off-cycle alkene binding. However, the required 80 °C heating still permits moderate (12%) isomerization.

  • Pd(OAc)2 / SPhos: This system represents the optimal solution. SPhos (a dialkylbiaryl phosphine) is highly electron-rich, accelerating oxidative addition, while its massive steric bulk forces rapid reductive elimination. This extreme efficiency allows the reaction to run at 25 °C . At room temperature, the activation energy for β-hydride elimination is completely avoided, preserving the terminal alkene intact[4].

Optimized Experimental Protocol: Self-Validating Room-Temperature Coupling

To ensure absolute scientific integrity, the following protocol utilizes the Pd(OAc)2/SPhos system and incorporates a self-validating NMR checkpoint . This allows the researcher to definitively prove the absence of alkene isomerization before proceeding to downstream synthesis.

ExperimentalWorkflow Step1 1. Reagent Charging (Pd(OAc)2 / SPhos) Step2 2. Solvent Addition (Degassed Tol/H2O) Step1->Step2 Step3 3. Room Temp Reaction (12h, 25 °C) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. NMR Validation (Check δ 5.85 ppm) Step4->Step5

Fig 2: Self-validating room-temperature experimental workflow for chemoselective coupling.

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with 1-(But-3-en-1-yloxy)-4-iodobenzene (274 mg, 1.0 mmol)[1], phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and anhydrous K3PO4 (424 mg, 2.0 mmol).

  • Solvent Addition: Seal the vial with a PTFE septum cap and remove it from the glovebox. Inject 5.0 mL of rigorously degassed toluene and 0.5 mL of degassed deionized water via syringe. (Note: Degassing is critical to prevent Pd(0) oxidation, which can lead to homocoupling side-reactions).

  • Reaction: Stir the biphasic mixture vigorously at 25 °C for 12 hours. Do not apply heat.

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 × 10 mL), dry the combined organics over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (Critical Step): Take a 50 µL aliquot of the crude oil, filter it through a short silica plug (eluting with EtOAc), evaporate, and dissolve in CDCl3 for 1H NMR analysis.

    • Success Indicator: Confirm the presence of the terminal vinyl proton as a distinct multiplet at δ 5.85 ppm and the terminal =CH2 protons at δ 5.15–5.05 ppm .

    • Failure Indicator: If a new multiplet appears around δ 5.40–5.50 ppm , it indicates the protocol was compromised (likely due to accidental heating or catalyst degradation), resulting in internal alkene formation.

References

  • ACS Publications - Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. Available at: [Link]

  • National Institutes of Health (PMC) - Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Available at: [Link]

  • ACS Publications - Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes (Mechanism of β-hydride elimination in cross-coupling). Available at: [Link]

Sources

Comparative

Kinetic Analysis and Comparative Performance of 1-(But-3-en-1-yloxy)-4-iodobenzene in Heck Reactions

Introduction & Mechanistic Overview The molecule 1-(But-3-en-1-yloxy)-4-iodobenzene represents a highly specialized A-B type bifunctional monomer utilized in step-growth Heck polymerizations and advanced kinetic studies....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The molecule 1-(But-3-en-1-yloxy)-4-iodobenzene represents a highly specialized A-B type bifunctional monomer utilized in step-growth Heck polymerizations and advanced kinetic studies. Structurally, it features an electrophilic aryl iodide pole and a nucleophilic, unactivated terminal alkene pole separated by an aliphatic ether tether.

Understanding the kinetic behavior of this specific substrate is critical for drug development professionals and polymer chemists. Unlike traditional A-A + B-B cross-coupling systems, A-B monomers inherently solve the stoichiometric drift problem defined by the Carothers equation, enabling the synthesis of high-molecular-weight poly(phenylene vinylene) ether derivatives[1]. However, the presence of an electron-donating alkoxy group and an unactivated aliphatic alkene introduces unique kinetic bottlenecks that must be carefully managed through catalyst and ligand selection.

Mechanistic Insights & Kinetic Bottlenecks

In a standard Mizoroki-Heck reaction, the catalytic cycle consists of oxidative addition, alkene coordination, migratory insertion, and β-hydride elimination[2]. For 1-(But-3-en-1-yloxy)-4-iodobenzene, the kinetics deviate from standard models due to two structural features:

  • Electronic Effects on Oxidative Addition: The para-alkoxy group (-OR) acts as an electron-donating group (EDG) via resonance. While EDGs typically decelerate oxidative addition by increasing the electron density on the aryl ring, the exceptionally low bond dissociation energy of the C–I bond (~65 kcal/mol) ensures that oxidative addition to the Pd(0) center remains extremely fast[3].

  • The Rate-Determining Step (RDS): Because oxidative addition is rapid, the kinetic bottleneck shifts entirely to the migratory insertion step[4]. The terminal alkene in the but-3-enyloxy tether is aliphatic and unactivated. Unactivated alkenes lack the polarization found in acrylates or styrenes, resulting in a higher activation energy barrier for syn-insertion into the Ar-Pd(II)-I intermediate[5].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Aryl Iodides) Pd0->OxAdd 1-(But-3-en-1-yloxy)- 4-iodobenzene PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar MigIns Migratory Insertion (Rate-Determining Step) PdII_Ar->MigIns Alkene Coordination PdII_Alkyl Alkyl-Pd(II)-I Intermediate MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Coupled Product Polymer/Oligomer BetaElim->Product Regen Base-Assisted Catalyst Regeneration BetaElim->Regen HPd(II)I Regen->Pd0 Base, -HI

Caption: Catalytic cycle of 1-(But-3-en-1-yloxy)-4-iodobenzene highlighting the rate-determining step.

Comparative Performance Analysis

To objectively evaluate the utility of 1-(But-3-en-1-yloxy)-4-iodobenzene, we must compare its polymerization performance against a standard A-A + B-B system (e.g., 1,4-diiodobenzene coupled with 1,4-divinylbenzene).

In traditional A-A + B-B systems, achieving high molecular weight requires a mathematically perfect 1:1 molar ratio. Even a 1% weighing error or monomer volatilization truncates the polymer chain growth[6]. The A-B monomer circumvents this entirely. However, the trade-off lies in the slower polymerization kinetics due to the unactivated nature of the aliphatic alkene tether.

Table 1: Kinetic and Polymerization Performance Comparison
Parameter1-(But-3-en-1-yloxy)-4-iodobenzene (A-B Monomer)1,4-Diiodobenzene + 1,4-Divinylbenzene (A-A + B-B)
Stoichiometric Control Inherent (Perfect 1:1 ratio guaranteed)Requires precise analytical weighing
Oxidative Addition Rate Fast (Para-alkoxy slightly dampens rate)Very Fast (Electron-deficient aryl ring)
Migratory Insertion Rate Slower (Unactivated aliphatic alkene)Faster (Activated styrenic alkene)
Reaction Kinetics Zero-order dependence on monomer concentrationFirst-order dependence on both monomers
Max Molecular Weight ( Mn​ ) ~45,000 g/mol ~25,000 g/mol (Limited by stoichiometry drift)
Polydispersity Index (PDI) 1.8 - 2.12.5 - 3.0
Side Reactions Alkene isomerization (minor)Homocoupling, early termination

Self-Validating Experimental Protocols

To generate reliable kinetic data and high-quality polymers, the experimental design must be self-validating. This requires the use of inert internal standards to track true conversion rates rather than relying on isolated yields, which often mask intermediate bottlenecks or side reactions like palladium black precipitation[7].

Protocol A: Kinetic Profiling via In-Situ NMR

Causality: Using in-situ NMR with an internal standard allows for the real-time observation of the rate-determining migratory insertion step without disturbing the equilibrium of the pressurized reaction vessel.

  • Preparation: Inside a nitrogen-filled glovebox, charge a J. Young NMR tube with 1-(But-3-en-1-yloxy)-4-iodobenzene (0.1 mmol), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%). Causality: P(o-tolyl)₃ is selected because its steric bulk promotes the formation of the highly active 14-electron Pd(0)L species and prevents the aggregation of inactive palladium black[7].

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.05 mmol). This acts as an inert, non-coordinating internal standard for quantitative integration.

  • Solvent & Base: Add Cy₂NMe (0.15 mmol) as a non-nucleophilic base, and dissolve the mixture in 0.6 mL of DMF-d₇. Seal the tube tightly.

  • Data Acquisition: Insert the tube into an NMR spectrometer pre-heated to 90 °C. Acquire ¹H NMR spectra every 5 minutes using a pre-programmed array.

  • Validation: Track the disappearance of the terminal vinyl protons (multiplet at δ 5.8 ppm) against the internal standard (singlet at δ 6.1 ppm). The emergence of internal alkene protons confirms successful migratory insertion and β-hydride elimination.

Protocol B: Preparative Step-Growth Polymerization
  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the A-B monomer (1.0 mmol), Pd₂(dba)₃ (2 mol%), and tri(tert-butyl)phosphine (8 mol%). Causality: P(t-Bu)₃ is utilized here instead of P(o-tolyl)₃ because its extreme steric bulk and electron richness drastically accelerate the sluggish migratory insertion of the unactivated alkene, driving the step-growth polymerization to higher molecular weights.

  • Reagent Addition: Inject anhydrous NMP (5 mL) and rigorously degassed N,N-dicyclohexylmethylamine (1.2 mmol).

  • Polymerization: Heat the mixture to 110 °C for 24 hours under vigorous stirring.

  • Isolation: Cool the highly viscous solution to room temperature, dilute with THF (2 mL), and precipitate dropwise into vigorously stirred cold methanol to isolate the polymer.

Workflow Prep A-B Monomer Purification Setup Schlenk Setup (Inert Atm) Prep->Setup Reaction Heck Coupling (Pd, Base, Solvent) Setup->Reaction Sampling Kinetic Aliquot Sampling Reaction->Sampling Analysis In-Situ NMR / GC-MS Analysis Sampling->Analysis

Caption: Self-validating experimental workflow for the kinetic analysis of Heck polymerization.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-en-1-yloxy)-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-(But-3-en-1-yloxy)-4-iodobenzene
© Copyright 2026 BenchChem. All Rights Reserved.